1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Beschreibung
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C9H11N3O/c1-6(2)12-9-7(5-10-12)3-4-8(13)11-9/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
MUMPUBOTLRMDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=O)N2)C=N1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Architectural & Functional Profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
This technical guide provides an in-depth profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , a critical bicyclic scaffold in medicinal chemistry.[1][2]
A Medicinal Chemistry Perspective[1][2]
Executive Summary
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a privileged scaffold in drug discovery, particularly within the kinase inhibitor space.[1][2] Structurally, it fuses a pyrazole ring with a pyridone moiety, creating a bicyclic system that mimics the purine core of adenosine triphosphate (ATP).[2] This structural mimicry allows it to function as a potent ATP-competitive inhibitor against targets such as RET kinase , TBK1 , and PDE4 .[1][2]
The molecule is defined by two critical features:
-
N1-Isopropyl Anchor: Provides steric bulk and hydrophobic interaction capabilities, often occupying the ribose-binding pocket or solvent-exposed regions of kinase active sites.[1][2]
-
C6-Lactam Warhead: Exists in a dynamic tautomeric equilibrium, serving as a versatile hydrogen bond donor/acceptor system essential for "hinge binding" in kinase domains.[1][2]
Structural Architecture & Tautomerism
Electronic Distribution & Tautomeric Equilibrium
The biological utility of this scaffold is governed by its lactam-lactim tautomerism .[1][2] While the 6-oxo (lactam, 7H) form is thermodynamically dominant in solution and solid states due to the aromaticity of the pyridone ring, the 6-hydroxy (lactim) form is often the relevant species for specific binding events where the oxygen acts as a hydrogen bond acceptor and the nitrogen as a donor.[2]
Tautomeric States[1][3][4]
-
Form A (Dominant): 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.[1][2]
-
Form B (Minor): 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-ol.[1][2]
Figure 1: Tautomeric equilibrium between the 6-oxo (Lactam) and 6-hydroxy (Lactim) forms.[2][3]
Synthetic Routes & Process Chemistry
The synthesis of the core scaffold typically employs a cyclocondensation strategy .[1][2] The most robust route involves the reaction of 5-amino-1-isopropylpyrazole with a 1,3-dielectrophile, such as diethyl malonate or ethyl acetoacetate.[1]
Mechanism of Ring Closure[1][2]
-
Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the ester carbonyl of the reagent.[1][2]
-
Elimination: Loss of ethanol generates an intermediate amide.[1][2]
-
Cyclization: The C4 position of the pyrazole (nucleophilic due to enamine character) attacks the second carbonyl, closing the pyridine ring.[2]
Figure 2: Synthetic pathway via condensation of aminopyrazole with diethyl malonate.
Physicochemical Profiling
Understanding the physical properties is essential for formulation and assay development.[1][2]
| Property | Value / Description | Implications for Research |
| Molecular Weight | ~177.2 g/mol | Fragment-like; ideal for lead optimization.[1][2][5] |
| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Acidic) | ~10.5 (NH) | Weakly acidic; deprotonates only at high pH.[2] |
| Solubility | Low in Water (<0.1 mg/mL)High in DMSO (>50 mg/mL) | Protocol Note: Stock solutions must be prepared in DMSO.[2] |
| UV Absorbance | Useful for HPLC detection; monitor disappearance of pyrazole.[2] | |
| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases.[1][2] |
| H-Bond Acceptors | 2 (C=O, N2) | Interaction with water networks or protein backbone.[1][2] |
Experimental Protocols
Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
This protocol is a self-validating system based on standard heterocyclic condensations [1, 2].[1][2]
Reagents:
-
Diethyl malonate (1.2 eq)[2]
-
Sodium Ethoxide (2.0 eq, 21% wt in Ethanol)[2]
-
Ethanol (anhydrous)[2]
-
Acetic Acid (for neutralization)[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-amino-1-isopropylpyrazole (10 mmol) in anhydrous ethanol (20 mL).
-
Activation: Add Sodium Ethoxide solution (20 mmol) dropwise under nitrogen atmosphere. Stir at room temperature for 15 minutes to generate the pyrazolyl anion.
-
Condensation: Add Diethyl malonate (12 mmol) dropwise. The solution may turn slightly yellow.[1]
-
Reflux: Heat the reaction mixture to reflux (80°C) for 6–8 hours . Monitor progress by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Cool the mixture to room temperature. The sodium salt of the product may precipitate.[1][6]
-
Acidification: Pour the reaction mixture into ice-water (50 mL). Acidify carefully with glacial acetic acid to pH ~5. The product will precipitate as a white/off-white solid.[1][7]
-
Purification: Filter the solid, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/DMF if necessary.[1][2]
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals of malonate and the appearance of the isopropyl septet (~4.8 ppm) and aromatic protons.
-
Mass Spec (ESI+): Expect
.[2]
Pharmacophore & Medicinal Utility[1][5]
The pyrazolo[3,4-b]pyridin-6-one scaffold is a bioisostere of the purine ring system found in adenosine.[1][2] This makes it a "privileged structure" for targeting enzymes that bind ATP.[1]
Key Binding Interactions:
-
Hinge Region Binding: The lactam motif (NH donor / C=O acceptor) mimics the N1/N6 interaction of adenine, forming bidentate hydrogen bonds with the kinase hinge region backbone residues.[2]
-
Ribose Pocket Occupancy: The N1-isopropyl group projects into the ribose binding pocket or the solvent front, providing a vector for selectivity optimization (e.g., by extending the chain or adding polarity).[2]
-
Gatekeeper Interaction: Substituents at position 4 (if introduced) can interact with the gatekeeper residue, determining selectivity between different kinase families (e.g., RET vs. EGFR).[2]
Applications:
-
RET Kinase Inhibitors: Used in treating medullary thyroid cancer [3].[1][2]
-
TBK1/IKK
Inhibitors: Relevant for immuno-oncology and interferon signaling modulation [4].[1][2]
References
-
Synthesis of Pyrazolo[3,4-b]pyridines: Beilstein J. Org.[1][2][3] Chem. 2021, 17, 2832–2841.[1][2]
-
Kinase Inhibitor Design: J. Med. Chem. 2012, 55, 10, 4872–4876.[2] [2]
-
TBK1 Inhibition: Bioorg. Med. Chem. 2022, 116789.[1]
-
Tautomerism Studies: Heterocycles, Vol. 83, No. 7, 2011.[1][2]
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- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. PPAR Agonist|6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Biological Activities of Pyrazolo[3,4-b]pyridin-6-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic compounds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This bicyclic heteroaromatic system, an isostere of purine, has demonstrated a remarkable versatility, serving as the foundation for compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of a specific subclass, the pyrazolo[3,4-b]pyridin-6-one derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Pyrazolo[3,4-b]pyridin-6-one derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
A primary mechanism of action for several potent pyrazolo[3,4-b]pyridin-6-one derivatives is the inhibition of tubulin polymerization .[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Another key target for this class of compounds is the family of Cyclin-Dependent Kinases (CDKs) and Pim kinases . CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent dual inhibitors of CDK2 and PIM1 kinases, leading to cell cycle arrest and apoptosis.
Furthermore, some derivatives have been shown to act as Topoisomerase IIα inhibitors . Topoisomerase IIα is an essential enzyme that modulates DNA topology and is vital for DNA replication and chromosome segregation. Its inhibition by pyrazolo[3,4-b]pyridine derivatives leads to DNA damage and the induction of apoptosis in cancer cells.
The following diagram illustrates the key anticancer mechanisms of pyrazolo[3,4-b]pyridin-6-one derivatives.
Caption: Anticancer mechanisms of pyrazolo[3,4-b]pyridin-6-one derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazolo[3,4-b]pyridin-6-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold. For tubulin inhibitors, a benzimidazole substituent at the R2 position has been identified as being optimal for activity.[1] The R1 substituent also plays a crucial role, with moieties like 2-(2-methoxy-4-methylphenoxy) acetamide and 2-(3-chlorophenyl)-5-methylfuran demonstrating superior antitumor activity.[1] For derivatives targeting CDKs, the presence of specific aryl groups at the 4-position of the pyridine ring is a key determinant of inhibitory activity.
Data Summary: Anticancer Activity of Representative Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| h2 | Tubulin | HepG2 | 7.05 | [1] |
| HCT116 | 8.93 | [1] | ||
| CNE2 | 9.30 | [1] | ||
| HeLa | 13.04 | [1] | ||
| MDA-MB-231 | 13.37 | [1] | ||
| MCF-7 | 15.45 | [1] | ||
| I2 | Tubulin | CNE2 | 2.99 | [1] |
| MDA-MB-231 | 3.30 | [1] | ||
| HepG2 | 3.71 | [1] | ||
| HeLa | 5.04 | [1] | ||
| MCF-7 | 5.08 | [1] | ||
| HCT116 | 5.72 | [1] | ||
| 8b | Not Specified | HCT-116 | 2.3 | |
| HEPG2 | 2.6 | |||
| A-549 | 2.9 | |||
| 9a | CDK2/CDK9 | Hela | 2.59 | [3] |
| 14g | CDK2/CDK9 | HCT-116 | 1.98 | [3] |
| MCF7 | 4.66 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridin-6-one derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrazolo[3,4-b]pyridine scaffold has also been exploited for the development of novel antimicrobial agents.[4][5][6][7][8]
Mechanism of Action: Targeting Microbial Viability
The precise antimicrobial mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is still under investigation. However, for the broader class of pyrazole-containing compounds, several mechanisms have been proposed, including:
-
Disruption of the bacterial cell wall: Some derivatives interfere with the synthesis or integrity of the bacterial cell wall, leading to cell lysis.[9]
-
Inhibition of DNA gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death.[9]
-
Inhibition of other essential enzymes: Pyrazole derivatives may also target other vital microbial enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazolo[3,4-b]pyridines is highly dependent on the substituents. The presence of a benzenesulfonamide moiety at position-1 and a trifluoromethyl group at position-4 has been shown to be favorable for both antibacterial and antifungal activities.[8] Furthermore, the incorporation of Schiff's bases, 4-thiazolidinones, and azetidin-2-ones at specific positions on the scaffold can significantly enhance antimicrobial potency.[6]
Data Summary: Antimicrobial Activity of Representative Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 7b | Fusarium oxysporum | 0.98 | [6] |
| General Derivatives | Gram-positive & Gram-negative bacteria | 0.12 - 62.5 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[10][11][12]
Mechanism of Action: Targeting Pro-inflammatory Pathways
The anti-inflammatory effects of pyrazolo[3,4-b]pyridines are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) .[10][11] These cytokines play a central role in the pathogenesis of various inflammatory disorders. Additionally, some derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) , an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is sensitive to the substitution pattern on the pyrazolo[3,4-b]pyridine core. Specific structural features are required for potent inhibition of TNF-α and IL-6. For instance, in a study of various analogues, compounds with particular substitutions on the pyridine ring demonstrated significant IL-6 inhibitory activity, with IC50 values in the sub-micromolar range.[10]
Data Summary: Anti-inflammatory Activity of Representative Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 51 | IL-6 | 0.2 | [10] |
| 52 | IL-6 | 0.3 | [10] |
| 56 | IL-6 | 0.16 | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Compound Administration: Administer the test compound to a group of animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal).
-
Carrageenan Injection: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Compare the increase in paw volume in the treated group to that of a control group (vehicle-treated) to calculate the percentage of edema inhibition.
Conclusion: A Promising Scaffold for Future Drug Development
The pyrazolo[3,4-b]pyridin-6-one scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Their multifaceted activities against cancer, microbial infections, and inflammation underscore their potential as starting points for the development of novel therapeutics. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of more potent and selective drug candidates. Continued exploration of the chemical space around this privileged scaffold, coupled with rigorous biological evaluation, holds the promise of delivering next-generation medicines to address unmet medical needs.
References
-
Guo, Q., et al. (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
-
Yadav, P., & Lal, K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362. [Link]
-
Ahmad, I., et al. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
-
Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
-
Kumar, A., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3). [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]
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Nath, R., et al. (2022). Structures of some pyrazole derivatives as antimicrobial compounds. Molecular Biology Reports, 49(12), 11957-11970. [Link]
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Sharma, K., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 19(4), e280921196884. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176. [Link]
-
Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176. [Link]
-
Fayed, E. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6524. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(7), 8090-8102. [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
-
El-Sawy, E. R., et al. (2012). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives. Acta Pharmaceutica, 62(2), 157-175. [Link]
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Abdel-Wahab, B. F., et al. (2015). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 20(10), 18266-18283. [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6886-6912. [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]
-
Sharma, P., et al. (2014). Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties. Medicinal Chemistry Research, 23(11), 4786-4797. [Link]
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- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
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therapeutic potential of 1-isopropyl pyrazolo[3,4-b]pyridines in kinase inhibition
The Therapeutic Potential of 1-Isopropyl Pyrazolo[3,4-b]pyridines in Kinase Inhibition[1]
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, celebrated for its bioisosteric resemblance to the adenine ring of ATP. Among its derivatives, the 1-isopropyl substituted variants have emerged as a critical subclass, offering a unique balance of lipophilicity, metabolic stability, and precise occupancy of the kinase ATP-binding pocket. This guide dissects the structural rationale, synthetic pathways, and therapeutic applications of 1-isopropyl pyrazolo[3,4-b]pyridines, providing actionable protocols for their development as potent kinase inhibitors.
Structural Architecture & Pharmacophore Logic
The Adenine Mimicry
Kinase inhibitors typically function by competing with ATP for the catalytic cleft. The pyrazolo[3,4-b]pyridine core mimics the purine system of ATP but offers distinct vectors for substitution that allow for selectivity—a notorious challenge in kinase drug discovery.
-
N1 Position (The Isopropyl Anchor): Unlike the ribose moiety of ATP, which is hydrophilic, the N1-isopropyl group in synthetic inhibitors is designed to project towards the solvent front or fill the hydrophobic pocket II, depending on the specific kinase conformation (DFG-in vs. DFG-out). The isopropyl group provides steric bulk that prevents "flipping" within the pocket, locking the inhibitor into a bioactive conformation while enhancing membrane permeability compared to unsubstituted analogs.
-
C4 & C5 Positions: These positions are often derivatized to interact with the "gatekeeper" residue or the hinge region, determining the inhibitor's selectivity profile (e.g., sparing EGFR while hitting ALK).
Binding Mode Visualization
The following diagram illustrates the conceptual binding mode of a generic 1-isopropyl pyrazolo[3,4-b]pyridine within the kinase ATP pocket.
Figure 1: Pharmacophoric mapping of the 1-isopropyl pyrazolo[3,4-b]pyridine scaffold within the kinase active site.
Synthetic Methodology: The "Core" Protocol
To explore this chemical space, access to the functionalized core is essential. The following protocol describes the synthesis of ethyl 4-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , a versatile intermediate for generating diverse kinase inhibitors.
Reaction Scheme
This route utilizes a cyclocondensation strategy, favored for its scalability and regioselectivity.
Figure 2: Synthetic route to the 1-isopropyl pyrazolo[3,4-b]pyridine core.
Step-by-Step Protocol
Step 1: Condensation (Formation of Enamine)
-
Reagents: Charge a round-bottom flask with 5-amino-1-isopropyl-pyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Add Ethanol (anhydrous, 5 mL/mmol).
-
Conditions: Heat to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aminopyrazole.
-
Workup: Cool to room temperature. The intermediate enamine often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo to yield the crude enamine.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
-
Medium: Use a high-boiling solvent such as Diphenyl ether (Dowtherm A).
-
Procedure: Heat the diphenyl ether to 240–250°C before adding the enamine intermediate.
-
Addition: Add the enamine portion-wise to the hot solvent (Caution: vigorous bubbling of ethanol vapor will occur).
-
Reaction: Maintain temperature for 30–60 minutes.
-
Isolation: Cool the mixture to ~50°C and pour into a large excess of Hexane or Petroleum Ether. The product (ethyl 4-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) will precipitate as a solid.
-
Purification: Filter, wash with hexane, and recrystallize from ethanol/DMF if necessary.
Step 3: Functionalization (Chlorination)
-
To activate the C4 position for nucleophilic aromatic substitution (SNAr) with amines (to install the hinge-binding motif), reflux the 4-hydroxy intermediate in POCl3 (Phosphorus oxychloride) for 2–4 hours to generate the 4-chloro derivative.
Therapeutic Case Studies & Data
The 1-isopropyl group has demonstrated critical utility in several high-value oncology targets.
ALK (Anaplastic Lymphoma Kinase)
Resistance to first-generation ALK inhibitors (e.g., Crizotinib) often arises from the L1196M gatekeeper mutation.[2]
-
Compound 10g: A 1-isopropyl-pyrazolo[3,4-b]pyridine derivative identified to override this resistance.
-
Mechanism: The scaffold creates a favorable interaction with the Methionine-1196 residue, unlike the steric clash observed with Crizotinib.
-
Potency:
TBK1 (TANK-Binding Kinase 1)
Targeting TBK1 is a strategy for enhancing immunotherapy response.
-
Compound 15y: A 1-isopropyl substituted analog.[4]
-
Selectivity: High selectivity over IKK
/IKK due to the specific shape complementarity of the pyrazolo[3,4-b]pyridine core in the TBK1 active site. -
Data: IC50 = 0.2 nM (Enzymatic assay).
Comparative Potency Table
| Compound | Target | N1-Substituent | IC50 (nM) | Key Feature |
| Compound 10g [1] | ALK (L1196M) | Isopropyl | < 0.5 | Overcomes Crizotinib resistance |
| Compound 15y [2] | TBK1 | Isopropyl | 0.2 | High selectivity vs IKK family |
| Compound 7n [3] | FGFR1 | Ethyl/Isopropyl* | 42.4 | Potent FGFR inhibition |
| Generic Ref | CDK1/2 | Isopropyl | ~50-100 | Cell cycle arrest (G2/M) |
*Note: Isopropyl analogs often show improved cellular permeability (Caco-2 data) compared to methyl/ethyl analogs due to increased lipophilicity.
Experimental Validation: Kinase Assay Protocol
To validate the activity of synthesized 1-isopropyl derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended for its robustness and resistance to compound fluorescence interference.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Kinase: Recombinant human ALK or TBK1 (5 nM final).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody (binds to the kinase).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
-
Procedure:
-
Step 1: Prepare a 3-fold serial dilution of the 1-isopropyl pyrazolo[3,4-b]pyridine test compound in DMSO (Max conc: 10 µM).
-
Step 2: Add 5 µL of test compound to a 384-well white low-volume plate.
-
Step 3: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins at Room Temp.
-
Step 4: Add 5 µL of Tracer solution.
-
Step 5: Incubate for 60 mins at Room Temp in the dark.
-
-
Readout:
-
Measure fluorescence on a plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 665 nm (Tracer) and 615 nm (Europium).
-
Calculation: Calculate the TR-FRET ratio (Em665/Em615). Plot dose-response curves to determine IC50.
-
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Source: Journal of Medicinal Chemistry / NIH URL:[Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI) URL:[Link]
-
Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
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- 1. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one Derivatives
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine ring system is a notable heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the native purine bases, adenine and guanine.[1] This similarity allows it to function as a "hinge-binding" motif, effectively interacting with the ATP-binding sites of numerous protein kinases. Consequently, this scaffold has become a cornerstone for the development of a diverse range of therapeutic agents, including inhibitors for kinases, viruses, and cell proliferation.[2][3][4]
This guide focuses specifically on the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one core, a substructure that has demonstrated significant potential in yielding potent and selective modulators of biological targets. The presence of the isopropyl group at the N1 position is a recurring feature in highly active compounds, suggesting its critical role in anchoring the molecule within its target's binding pocket.[5][6] We will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications at various positions of the bicyclic system influence biological activity and providing insights for the rational design of next-generation therapeutics.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one scaffold is modulated by the nature of substituents at several key positions. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification sites on the pyrazolo[3,4-b]pyridin-6-one scaffold.
The N1 Position: The Significance of the Isopropyl Moiety
Across multiple studies, the N1-isopropyl substituent has been identified as a key determinant of high-potency biological activity. In the development of novel inhibitors of enterovirus replication, analogs bearing an isopropyl group at the N1 position consistently demonstrated the highest selectivity indices.[5] This suggests that the branched, hydrophobic nature of the isopropyl group forms optimal van der Waals interactions within a specific pocket of the viral target protein. Similarly, in the design of RET protein kinase inhibitors based on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, the 1-isopropyl substitution was a foundational element of the most promising compounds.[6] The recurring success of this moiety points to its crucial role in anchoring the molecule correctly for effective target engagement.
The C3 Position: Modulating Selectivity
The C3 position of the pyrazole ring offers another handle for modifying activity. While often substituted with a small methyl group or left as a hydrogen atom, alterations here can fine-tune selectivity.[7] For instance, in the development of DYRK1A/1B kinase inhibitors, the introduction of various aryl groups at the C3 position (in conjunction with C5 modifications) led to compounds with excellent inhibitory activity in the low nanomolar range.[4] This highlights that while the N1-isopropyl group may provide the primary anchor, the C3 substituent can direct the molecule towards specific sub-pockets within the kinase ATP-binding site, thereby influencing the selectivity profile.
The C4 Position: A Hub for Potency and Diverse Activity
The C4 position of the pyridinone ring represents the greatest opportunity for significant gains in potency and for diversifying the biological activity profile.
-
Antiviral Activity: For antienteroviral compounds, the introduction of various N-aryl groups at C4 led to substantial improvements in antiviral activity compared to the lead compound.[5] Specifically, a 2-pyridyl group yielded the most potent analog against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety conferred the best activity against polioviruses.[5]
-
Anticancer Activity: In the pursuit of novel anticancer agents, the C4 position has been successfully modified with 4-alkylaminoethyl ethers.[8] These substitutions resulted in compounds with potent in vitro antiproliferative activity in the low micromolar range against several cancer cell lines, while showing no toxicity to normal cells.[8] This suggests that the extended, flexible, and basic side chain at C4 can form crucial interactions with the target protein, potentially extending into solvent-exposed regions.
The C6 Position: The Pyridinone Carbonyl
The carbonyl group at the C6 position is a key feature of the pyridinone core. It often acts as a hydrogen bond acceptor, interacting with hinge residues in kinase active sites. While the core topic specifies a pyridin-6-one, it's noteworthy that in broader pyrazolopyridine SAR, this position can be substituted with other groups, such as a thiophenyl-2-yl unit, which has been shown to be effective in antienteroviral agents.[5]
Biological Activities and Therapeutic Targets
The versatility of the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one scaffold has led to the discovery of inhibitors for a range of diseases.
Anticancer Agents
Derivatives of this scaffold have shown significant promise as anticancer agents through multiple mechanisms of action.
-
Tubulin Polymerization Inhibition: A notable pyrazolo[3,4-b]pyridin-6-one derivative, compound I2, was identified as a potent anticancer agent that inhibits microtubule polymerization by binding to the colchicine site.[9] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of cancer cells.[9]
-
Kinase Inhibition: The scaffold is a potent ATP-competitive kinase inhibitor.
-
TBK1 Inhibition: Through rational drug design, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity. The most potent compound achieved an IC₅₀ value of 0.2 nM.[10]
-
DYRK1A/1B Inhibition: 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent inhibitory activity against DYRK1A/1B kinases, with IC₅₀ values as low as 3 nM. These compounds showed significant antiproliferative effects in colon cancer cell lines.[4]
-
Antiviral Agents
As previously mentioned, a series of pyrazolopyridine derivatives have been developed as potent inhibitors of enterovirus replication, including poliovirus, EV-A71, and CV-B3.[5] The SAR studies for these compounds clearly defined the optimal substituents at the N1, C4, and C6 positions for potent antiviral activity.
Quantitative SAR Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of representative compounds against various targets, illustrating the structure-activity relationships discussed.
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | Target | IC₅₀ (µM) | Reference |
| h2 | Phenyl | 3,4,5-Trimethoxyphenyl | H | =O | HepG2 (Cancer Cell) | 7.05 | [9] |
| I2 | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | H | =O | CNE2 (Cancer Cell) | 2.99 | [9] |
| JX040 | Isopropyl | 4-Fluorophenyl | 2-Pyridylamino | Thiophen-2-yl | EV-A71 (Antiviral) | N/A (Potent) | [5] |
| JX025 | Isopropyl | 4-Fluorophenyl | 3-Sulfamoylphenylamino | Thiophen-2-yl | Poliovirus (Antiviral) | N/A (Potent) | [5] |
| 8h | H | 4-Hydroxyphenyl | H | 3,4-Dihydroxyphenyl | DYRK1B (Kinase) | 0.003 | [4] |
| 15y | SEM-protected | 4-(4-methylpiperazin-1-yl)phenyl | H | 4-(Cyclopropylamino)-2,6-difluorophenyl | TBK1 (Kinase) | 0.0002 | [10] |
Experimental Methodologies
General Synthesis Protocol
A common and effective method for synthesizing the 1H-pyrazolo[3,4-b]pyridin-6-one core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[7]
Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridin-6-ones.
Step-by-Step Methodology:
-
Reactant Combination: Equimolar amounts of the substituted 5-aminopyrazole and the 1,3-dicarbonyl compound are dissolved in a solvent such as glacial acetic acid.
-
Reaction: The mixture is heated to reflux for a period ranging from 4 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay (Example: TBK1)
This protocol outlines a method to determine the IC₅₀ of a test compound against a specific kinase.[10]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Test compounds are serially diluted in DMSO and dispensed into a 384-well plate.
-
Enzyme Addition: A solution of recombinant human TBK1 enzyme in assay buffer is added to each well. The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The kinase reaction is started by adding a solution containing the peptide substrate and ATP. The plate is incubated at room temperature to allow phosphorylation to occur.
-
Detection: The reaction is stopped, and a detection reagent is added. This reagent quantifies the amount of ADP produced, which is directly proportional to the enzyme activity.
-
Data Analysis: The luminescence signal is read on a plate reader. The data are normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and the IC₅₀ value is calculated by fitting the results to a four-parameter logistic curve.
Conclusion and Future Directions
The 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one scaffold is a highly versatile and privileged structure in modern drug discovery. The structure-activity relationship is well-defined for several therapeutic areas, with the N1-isopropyl group serving as a critical anchor and the C4 position providing a rich vector for optimizing potency and tailoring activity toward specific targets. The demonstrated success in developing potent inhibitors against cancer and viral diseases underscores the immense potential of this chemical class.
Future research should focus on exploring new chemical space, particularly at the less-studied C5 position, to further refine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds. The development of derivatives with enhanced oral bioavailability and improved safety profiles will be critical for translating the potent in vitro activity of these molecules into clinically successful therapeutics. Furthermore, the application of computational modeling and machine learning could accelerate the discovery of next-generation inhibitors with superior potency and selectivity.[9]
References
-
Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
-
Xiong, R., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688-1703. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]
-
Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. [Link]
-
Thomas, A. P., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4151. [Link]
-
Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 475-485. [Link]
-
Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(1). [Link]
-
Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
-
Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic Chemistry, 114, 105128. [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1482. [Link]
-
Christodoulou, M. S., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(16), 4945. [Link]
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The Pyrazolo[3,4-b]pyridin-6(7H)-one Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridin-6(7H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. As a purine isostere, this scaffold has been successfully employed in the design of potent and selective modulators of various biological targets, leading to the development of promising therapeutic agents. This technical guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, encompassing its synthesis, diverse applications in drug discovery, and the underlying structure-activity relationships that govern its biological effects. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development in this exciting field.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine framework, a fusion of pyrazole and pyridine rings, has emerged as a cornerstone in the development of novel therapeutics.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1] The addition of a ketone functional group at the 6-position, yielding the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, further enhances its drug-like properties and provides a key anchoring point for molecular interactions. This guide will delve into the chemical intricacies and therapeutic potential of this remarkable scaffold.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold can be achieved through several efficient synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Three-Component Reaction: A Convergent Approach
A highly efficient and atom-economical method for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives involves a three-component reaction of an aldehyde, Meldrum's acid, and a 3-methyl-1H-pyrazol-5-amine derivative.[3][4] This approach allows for the rapid generation of a diverse library of compounds from readily accessible starting materials.
Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives [3][4]
-
Step 1: Reaction Setup. In a round-bottom flask, combine the desired aldehyde (1 mmol), Meldrum's acid (1 mmol), and 3-methyl-1H-pyrazol-5-amine (1 mmol) in polyethylene glycol (PEG)-400 (5 mL).
-
Step 2: Reaction Conditions. Stir the reaction mixture at 80°C for the appropriate time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and add water (20 mL). The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from ethanol to afford the desired pyrazolo[3,4-b]pyridin-6(7H)-one derivative.
Caption: Inhibition of tubulin polymerization.
Certain derivatives of this scaffold have been shown to inhibit topoisomerase IIα, an essential enzyme involved in DNA replication and chromosome segregation. [5]By stabilizing the topoisomerase IIα-DNA cleavage complex, these compounds lead to DNA damage and ultimately, cell death.
Experimental Protocol: Topoisomerase IIα Relaxation Assay [6][7][8][9]
-
Step 1: Reaction Setup. In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase IIα reaction buffer, and ATP.
-
Step 2: Addition of Inhibitor and Enzyme. Add the test compound at various concentrations to the reaction tubes. Initiate the reaction by adding human topoisomerase IIα enzyme.
-
Step 3: Incubation and Reaction Termination. Incubate the reaction at 37°C for 30 minutes. Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Step 4: Gel Electrophoresis. Analyze the DNA topology by agarose gel electrophoresis. The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Step 5: Data Analysis. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Structure-Activity Relationship (SAR) in Anticancer Activity
Systematic modification of the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold has provided valuable insights into the structural requirements for potent anticancer activity.
| R1 | R2 | R3 | IC50 (µM) vs. HeLa | Reference |
| Phenyl | H | 4-Methoxyphenyl | 5.04 | [10] |
| Phenyl | H | 4-Chlorophenyl | 3.30 (vs. MDA-MB-231) | [10] |
| Phenyl | H | 3,4-Dimethoxyphenyl | > 20 | [10] |
| 4-Fluorophenyl | H | 4-Methoxyphenyl | 6.21 | [10] |
Note: The table presents a selection of SAR data. For a comprehensive understanding, refer to the cited literature.
Kinase Inhibition: A Privileged Scaffold for a Key Target Class
The pyrazolo[3,4-b]pyridine core is a well-established hinge-binding motif in numerous kinase inhibitors. [1]The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold has been successfully utilized to develop inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).
Experimental Protocol: In Vitro Kinase Inhibition Assay [11][12][13][14]
-
Step 1: Reagent Preparation. Prepare a reaction buffer specific for the kinase of interest. Prepare solutions of the recombinant kinase, the corresponding substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).
-
Step 2: Assay Setup. In a 96-well plate, add the reaction buffer, the test compound at various concentrations, the kinase, and the substrate.
-
Step 3: Reaction Initiation and Incubation. Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific time.
-
Step 4: Detection of Phosphorylation. Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the type of assay (e.g., scintillation counting for radiometric assays, fluorescence or luminescence measurement for other formats).
-
Step 5: Data Analysis. Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value from a dose-response curve.
Caption: Kinase inhibition by competitive binding.
Neurodegenerative Diseases: A Glimmer of Hope
Emerging evidence suggests that the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold may hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been shown to exhibit affinity for β-amyloid plaques, a key pathological hallmark of the disease. [15]
Experimental Protocol: Amyloid-β Aggregation Inhibition Assay [16][17][18][19]
-
Step 1: Reagent Preparation. Prepare a solution of synthetic amyloid-β (Aβ) peptide (e.g., Aβ42) in a suitable buffer. Prepare solutions of the test compounds.
-
Step 2: Aggregation Assay. In a 96-well plate, mix the Aβ peptide solution with the test compounds at various concentrations. Include a positive control (e.g., a known Aβ aggregation inhibitor) and a negative control (vehicle).
-
Step 3: Incubation. Incubate the plate at 37°C for a period of time to allow for Aβ aggregation (typically 24-48 hours).
-
Step 4: Detection of Aggregates. Quantify the extent of Aβ aggregation using a fluorescent dye such as Thioflavin T (ThT), which exhibits increased fluorescence upon binding to amyloid fibrils. Measure the fluorescence intensity using a plate reader.
-
Step 5: Data Analysis. Calculate the percentage of inhibition of Aβ aggregation for each compound concentration and determine the IC50 value.
Antibacterial Activity: A New Frontier
The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold has also been explored for its potential as an antibacterial agent. Certain derivatives have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [3][10][20][21][22]
-
Step 1: Preparation of Bacterial Inoculum. Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard).
-
Step 2: Serial Dilution of the Test Compound. In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Step 3: Inoculation. Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Step 4: Incubation. Incubate the plate at 37°C for 18-24 hours.
-
Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Future Perspectives and Conclusion
The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern drug discovery. While significant progress has been made, particularly in the area of oncology, further exploration of this scaffold's potential in other therapeutic areas, such as neurodegenerative and infectious diseases, is warranted. The detailed protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this versatile chemical entity. As our understanding of the intricate biology of diseases continues to grow, the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is poised to remain a key player in the development of the next generation of targeted therapies. To date, information on the clinical development of drugs containing this specific scaffold remains limited in the public domain.
References
-
Madje, B., Ubale, M. B., Bharad, J., & Shingare, M. S. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Retrieved from [Link]
-
Wlodkowic, D., & Doe, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Retrieved from [Link]
-
Dundr, M., et al. (2004). Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis. Molecular Biology of the Cell, 15(8), 3866-3877. [Link]
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Huang, T. C., et al. (2007). Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 6(5), 1513-1520. [Link]
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Burden, D. A., & Osheroff, N. (2001). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]
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Wang, L., et al. (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
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Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
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Fisher, D. L., et al. (2012). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 7(8), 1369-1380. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
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Li, C. J., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (100), e52852. [Link]
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Cyrusbio. (n.d.). MTT Assay Protocol. Cyrusbio. Retrieved from [Link]
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Panchal, V. H., & Patel, P. H. (2019). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Applied Engineering Research, 14(1), 43-50. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. Retrieved from [Link]
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Patel, M. B., et al. (2025). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32). [Link]
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Gkizis, P. L., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Molecular Biosciences, 6, 18. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
Madje, B., et al. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Semantic Scholar. Retrieved from [Link]
-
ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Retrieved from [Link]
-
Bastianetto, S., et al. (2000). Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. Proceedings of the National Academy of Sciences, 97(12), 7112-7117. [Link]
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ResearchGate. (2024). Drug preparation for MTT assay?. ResearchGate. Retrieved from [Link]
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Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 969-998. [Link]
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Gkizis, P. L., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
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Li, L., et al. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances, 7(59), 37303-37315. [Link]
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Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176. [Link]
-
Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. Retrieved from [Link]
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Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2196. [Link]
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Komarova, E. S., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar. Retrieved from [Link]
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El-Sayed, N. A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]
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Zhang, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
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Optimizing Metabolic Stability in Kinase Discovery: The 1-Isopropyl Pyrazolopyridine Challenge
Executive Summary
The pyrazolopyridine scaffold represents a "privileged structure" in kinase inhibitor discovery, frequently utilized to target ATP-binding pockets in JAK, EGFR, and PI3K families. A common structural motif within this class is the 1-isopropyl substituent , favored for its ability to fill hydrophobic pockets (e.g., the ribose-binding region) and improve cellular permeability.
However, this moiety presents a significant metabolic liability.[1][2] The tertiary methine carbon of the isopropyl group is a "soft spot" for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance (
Part 1: The Mechanistic Challenge
The "Tragic Isopropyl" Liability
While the isopropyl group provides optimal steric bulk and lipophilicity for ligand-protein binding, it is chemically predisposed to oxidation. The metabolic instability is driven primarily by CYP3A4 and CYP2C9 .
The mechanism follows a radical abstraction pathway:
-
H-Abstraction: The high-valent Iron-Oxo species of the CYP heme (
) abstracts the single hydrogen atom from the tertiary carbon (methine) of the isopropyl group. This C-H bond is relatively weak ( 91-95 kcal/mol) compared to primary C-H bonds, making it kinetically favorable for abstraction.[3] -
Radical Formation: A carbon-centered radical is formed at the tertiary position.
-
Oxygen Rebound: The hydroxyl radical rapidly recombines, forming a tertiary alcohol (hydroxy-isopropyl).
-
Fate of Metabolite:
-
Stable Alcohol: In some cases, the hydroxy-isopropyl metabolite is stable and excreted.
-
N-Dealkylation: If the electronics of the pyrazole nitrogen allow, the carbinolamine intermediate can collapse, cleaving the isopropyl group entirely (releasing acetone) and leaving the des-isopropyl parent.
-
Visualization of Metabolic Pathway
The following diagram illustrates the oxidative cascade responsible for the clearance of 1-isopropyl pyrazolopyridines.
Figure 1: Oxidative metabolism pathway of the N-isopropyl moiety mediated by Cytochrome P450 enzymes.[3]
Part 2: Experimental Assessment (Diagnostic Protocol)
To quantify the liability, a standard Microsomal Stability Assay is required.[4] This protocol is designed to measure Intrinsic Clearance (
The "Low-Protein" Microsomal Stability Protocol
Objective: Determine susceptibility to hepatic metabolism without the confounding factor of high plasma protein binding.
Reagents:
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (Final conc: 0.5 mg/mL).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[3]
-
Test Compound: 1-isopropyl pyrazolopyridine analog (1 µM final conc).
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Step-by-Step Workflow:
-
Pre-Incubation:
-
Mix 390 µL of Phosphate Buffer (100 mM, pH 7.4) with 10 µL of microsomes (20 mg/mL stock).
-
Add 1 µL of Test Compound (from 1 mM DMSO stock).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Expert Note: We use 1 µM compound concentration to ensure we are operating under linear kinetic conditions (
), allowing for accurate extrapolation.
-
-
Reaction Initiation:
-
Add 100 µL of pre-warmed NADPH regenerating system. Start timer.
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Why: ACN precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Inject supernatant into LC-MS/MS (MRM mode).[3] Monitor depletion of parent ion.
-
Assay Logic Visualization
Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.
Part 3: Structural Remediation Strategies
When the 1-isopropyl group is identified as the metabolic "soft spot," three primary medicinal chemistry strategies should be employed.
Deuteration (The Kinetic Isotope Effect)
Replacing the methine hydrogen with deuterium (
-
Strategy: Synthesize the
analog. -
Outcome: If C-H abstraction is the rate-determining step (which is typical for CYP3A4), deuteration can reduce clearance by 2-5 fold without changing binding affinity or lipophilicity.
Bioisosteric Replacement: The Cyclopropyl Shift
Replacing the isopropyl group with a cyclopropyl ring is a classic bioisosteric switch.
-
Mechanism: The cyclopropyl ring lacks the labile methine hydrogen. The C-H bonds on the ring have higher bond dissociation energy (
106 kcal/mol) and are -like, making them resistant to CYP oxidation. -
Trade-off: Cyclopropyl is slightly less lipophilic and has different bond angles (
) compared to isopropyl, which may slightly alter the vector of the pyrazolopyridine core in the binding pocket.
Electronic Deactivation (Fluorination)
Introduction of fluorine atoms (e.g.,
-
Strategy: Replace Isopropyl with 2,2-difluoroethyl or oxetane-3-yl .[3]
-
Outcome: Oxetanes are polar bioisosteres that lower LogD and block metabolism, often improving solubility.
Part 4: Comparative Data & Decision Matrix
The following table summarizes the expected impact of these modifications on a hypothetical pyrazolopyridine kinase inhibitor.
| Substituent (R1) | Metabolic Liability | Est.[5][6] HLM | Lipophilicity (cLogP) | Strategy Verdict |
| Isopropyl | High (Methine oxidation) | > 100 (High) | 3.5 | Baseline (Unstable) |
| Deutero-Isopropyl | Low (KIE protection) | 20 - 40 (Low/Mod) | 3.5 | Best for Potency Retention |
| Cyclopropyl | Very Low (Strong C-H) | < 15 (Low) | 2.9 | Best for Stability |
| Oxetane-3-yl | Low (Polar/Steric) | < 10 (Low) | 1.8 | Best for Solubility |
| tert-Butyl | Moderate (Methyl oxidation) | 30 - 50 (Mod) | 4.1 | Steric Risk |
Decision Framework
-
If Potency is Paramount: Start with Deuteration . It retains the exact shape and electronics of the isopropyl hit.
-
If Solubility is Low: Switch to Oxetane .
-
If Lipophilicity is High: Switch to Cyclopropyl .
References
-
BenchChem. (2025).[1][7] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem Technical Guides. [3]
-
Słoczyńska, K., et al. (2019).[8] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(4), 345–361.
-
Gupta, M., & K, S. (2017).[9] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [3]
-
Barnes-Seeman, D., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2139–2148.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [3]
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The Pyrazolo[3,4-b]pyridine Scaffold: A Mechanistic Exploration of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one as a Potential Kinase Inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its versatile pharmacological activities.[1][2] While direct mechanistic data for the specific analog, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, is not extensively documented in current literature, the wealth of research on related compounds provides a strong foundation for hypothesizing its mechanism of action. Derivatives of this scaffold are known to exhibit potent inhibitory effects against a range of critical cellular targets, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Topoisomerase IIα.[3] This guide synthesizes the current understanding of the pyrazolo[3,4-b]pyridine class and focuses on a prominent and well-elucidated mechanism of action: the inhibition of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and inflammatory signaling.[4] We will detail the TBK1 signaling pathway, propose a logical framework for experimentally validating the inhibitory action of novel compounds like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, and provide step-by-step protocols for key assays.
The Pyrazolo[3,4-b]pyridine Core: A Foundation for Diverse Bioactivity
The fused heterocyclic system of pyrazolo[3,4-b]pyridine has long been a focus of medicinal chemistry due to its structural resemblance to purines, allowing it to function as a versatile hinge-binding motif for numerous protein kinases.[1][5] This has led to the development of derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7]
The diverse targets of this scaffold are summarized below:
| Target Class | Specific Examples | Associated Therapeutic Area | Reference |
| Protein Kinases | CDK, GSK-3, FGFR, PIM-1, Trk, TBK1 | Oncology, Inflammation | [3][4][6] |
| DNA Processing | Topoisomerase IIα | Oncology | [3] |
| G-Protein Coupled Receptors | A1 Adenosine Receptors | Various | [1] |
| Other Enzymes | Phosphodiesterase 4 (PDE4) | Inflammation | [1] |
Given the prevalence of kinase inhibition among pyrazolo[3,4-b]pyridine derivatives, it is a primary hypothesis that 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its biological effects through the modulation of one or more protein kinases. For the purpose of this guide, we will focus on TBK1 as an exemplary target.
Postulated Mechanism of Action: Inhibition of the TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) that plays a central role in coordinating innate immune responses, autophagy, and neuroinflammation.[4] Dysregulation of TBK1 activity is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target. The core function of TBK1 is to phosphorylate and activate transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), which drives the expression of type I interferons (IFNs).
The TBK1 Signaling Cascade
The activation of TBK1 is initiated by upstream pattern recognition receptors (PRRs) that detect pathogenic or cellular danger signals. This leads to the recruitment and autophosphorylation of TBK1, activating its kinase function. Activated TBK1 then phosphorylates its downstream substrates.
Caption: Postulated inhibition of the TBK1 signaling pathway.
In this proposed mechanism, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one binds to the ATP-binding pocket of activated TBK1, preventing the phosphorylation of IRF3 and subsequently blocking the downstream inflammatory gene expression program.[4]
Experimental Validation Workflow
To validate the hypothesis that a novel compound inhibits TBK1, a multi-step experimental approach is required. This workflow ensures a robust, self-validating system, moving from broad biochemical activity to specific target engagement and cellular effects.
Caption: A logical workflow for validating a novel TBK1 inhibitor.
Protocol 1: In Vitro TBK1 Kinase Inhibition Assay
This initial screen determines if the compound can directly inhibit the enzymatic activity of recombinant TBK1.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by TBK1. Inhibition is quantified by a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare ATP Solution: Dilute ATP to 2X the final desired concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare Compound Dilutions: Create a serial dilution of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in 100% DMSO, then dilute into Assay Buffer.
-
Prepare Enzyme/Substrate Mix: Dilute recombinant TBK1 enzyme and ULight™-IRF3 peptide substrate in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of compound dilution or DMSO vehicle control to appropriate wells.
-
Add 2.5 µL of the TBK1/ULight-IRF3 mix to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of Stop Solution containing EDTA and an Europium-labeled anti-phospho-IRF3 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of 665 nm / 615 nm signals.
-
Plot the signal ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the compound binds to and stabilizes TBK1 in a cellular context, proving target engagement.
Principle: Ligand binding increases the thermal stability of a target protein. By heating cell lysates to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins.
Methodology:
-
Cell Treatment:
-
Culture THP-1 or RAW264.7 cells to ~80% confluency.
-
Treat cells with either the test compound (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.
-
-
Lysate Preparation and Heating:
-
Harvest and wash the cells in PBS.
-
Resuspend cells in PBS with protease and phosphatase inhibitors.
-
Lyse the cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g.
-
Aliquot the soluble fraction into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Protein Fractionation and Analysis:
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g.
-
Collect the supernatant.
-
Analyze the amount of soluble TBK1 remaining in each sample by Western blot using a TBK1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble TBK1 against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.
-
Protocol 3: Western Blot for Downstream Pathway Modulation
This assay verifies that target engagement translates to the inhibition of the TBK1 signaling pathway within the cell.
Principle: Measures the level of phosphorylated IRF3 (p-IRF3), the direct substrate of TBK1, in cells that have been stimulated to activate the pathway.
Methodology:
-
Cell Treatment and Stimulation:
-
Seed RAW264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of the test compound for 2 hours.
-
Stimulate the TBK1 pathway by transfecting the cells with poly(I:C) for 3 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-IRF3 (Ser396) and total TBK1. A loading control like GAPDH or β-Actin should also be used.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity of p-IRF3, normalizing to the loading control. A dose-dependent decrease in p-IRF3 indicates pathway inhibition.
-
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly validated starting point for the development of potent and selective kinase inhibitors. While the precise mechanism of action for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one requires direct experimental confirmation, the precedent set by its analogs strongly suggests kinase inhibition as a primary hypothesis. The outlined workflow, focusing on TBK1 as an exemplary target, provides a robust, field-proven strategy for elucidating its molecular mechanism. By progressing from biochemical inhibition to target engagement and cellular pathway modulation, researchers can confidently characterize the activity of this and other novel pyrazolo[3,4-b]pyridine derivatives, paving the way for their potential development as next-generation therapeutics.
References
-
A review on Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry. (n.d.). ResearchGate. [Link]
-
Al-Ostath, A., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Gowda, M. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Hussein, M. A., et al. (2016). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Biological & Pharmaceutical Bulletin. [Link]
-
Christodoulou, M. S., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. [Link]
-
PubChem. (n.d.). 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid. PubChem. [Link]
-
Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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The Art of the Scaffold: A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine Synthesis
Introduction: The Pyrazolo[3,4-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system of immense interest to the pharmaceutical and agrochemical industries.[1][2] Its structural resemblance to purine bases makes it a versatile pharmacophore capable of interacting with a wide range of biological targets.[3] This has led to the development of pyrazolo[3,4-b]pyridine derivatives with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][4][5] The significant biological activities of these compounds have spurred the development of diverse and efficient synthetic methodologies for their preparation.[2][6]
This technical guide provides an in-depth exploration of the primary synthetic pathways to the pyrazolo[3,4-b]pyridine core. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this critical heterocyclic scaffold.
Strategic Approaches to the Pyrazolo[3,4-b]pyridine Skeleton
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic strategies:
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This is the most common and versatile approach, typically starting from readily available 5-aminopyrazole derivatives.[3][7]
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This strategy involves the cyclization of suitably substituted pyridine derivatives to form the fused pyrazole ring.[7][8]
This guide will primarily focus on the first and more prevalent strategy, highlighting the key electrophilic partners for 5-aminopyrazoles.
Building the Pyridine Ring: Key Synthetic Pathways from 5-Aminopyrazoles
The nucleophilic character of the 5-amino group and the C4 position of the pyrazole ring allows for a variety of cyclocondensation reactions with 1,3-bielectrophiles to construct the fused pyridine ring.
The Classic Approach: Condensation with 1,3-Dicarbonyl Compounds
One of the most established methods for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[3][7]
Mechanism and Regioselectivity: The reaction proceeds through an initial condensation of the 5-amino group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration. A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-diketones. The outcome is dictated by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the trifluoromethyl group reacts preferentially with the C4-position of the pyrazole, leading to a specific regioisomer.[3][7]
Diagram: Synthesis from 1,3-Dicarbonyls
Caption: Reaction of 5-aminopyrazole with a 1,3-dicarbonyl compound.
Michael Addition and Cyclization with α,β-Unsaturated Ketones
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another efficient route to the pyrazolo[3,4-b]pyridine core.
Mechanism: This transformation is believed to initiate with a Michael addition of the nucleophilic C4-position of the pyrazole to the β-carbon of the unsaturated ketone.[7] The subsequent cyclization involves the attack of the 5-amino group on the carbonyl carbon, followed by dehydration and oxidation to afford the aromatic pyrazolo[3,4-b]pyridine.[7] The use of catalysts such as ZrCl4 can facilitate this reaction.[1]
Diagram: Synthesis from α,β-Unsaturated Ketones
Caption: Synthesis via Michael addition and subsequent cyclization.
Multi-Component Reactions (MCRs): A Green and Efficient Strategy
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering high atom economy and operational simplicity.[9][10] The synthesis of pyrazolo[3,4-b]pyridines is well-suited to MCR strategies, often involving a 5-aminopyrazole, an aldehyde, and an active methylene compound.
Mechanism: A common MCR pathway involves the initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a reactive intermediate. This is followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization.[3] These reactions can often be performed under environmentally benign conditions, such as in water or using microwave irradiation, which can significantly reduce reaction times and improve yields.[9]
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| 5-Aminopyrazole | Aldehyde | Malononitrile | Ionic Liquid, Heat | 6-Amino-5-cyanopyrazolo[3,4-b]pyridine | [11] |
| 5-Aminopyrazole | Aldehyde | Ethyl Cyanoacetate | Ammonium Acetate, Water | Pyrazolo[3,4-b]pyridine derivative | [12] |
| 5-Aminopyrazole | Phenylglyoxal | β-Ketoamide | Acetic Acid, Microwave | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | [10] |
Table 1: Examples of Multi-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis
Diagram: General Multi-Component Reaction Workflow
Caption: A generalized workflow for a three-component synthesis.
Modern and Novel Synthetic Approaches
Recent advancements have introduced innovative methods for the synthesis of pyrazolo[3,4-b]pyridines, often providing access to unique substitution patterns.
-
From Alkynyl Aldehydes: A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been developed, allowing for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity.[6]
-
From Azlactones: A one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been achieved through the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium.[13][14]
-
From Pyrrolinium Ions: A highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines has been reported via the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, proceeding through a sequential nucleophilic addition/electrophilic substitution/C–N bond cleavage.[5][15]
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via Michael Addition
This protocol is adapted from a procedure utilizing a ZrCl4 catalyst.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., 4-phenylbut-3-en-2-one) (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl3)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole in EtOH (0.5 mL) at room temperature (25 °C).
-
Degas the reaction mixture.
-
Add ZrCl4 to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl3 twice.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones from 5-Aminopyrazoles and Azlactones
This protocol is based on a solvent-free reaction followed by base-mediated elimination.[13][14]
Materials:
-
5-Aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) (2 mmol, 346 mg)
-
Azlactone (e.g., 4-benzylidene-2-phenyloxazol-5(4H)-one) (2 mmol)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
Potassium tert-butoxide (t-BuOK) (3 mmol, 336 mg)
-
10% Hydrochloric acid (HCl)
-
Water
Procedure:
-
Heat a mixture of the 5-aminopyrazole and the azlactone at 150 °C for 40 minutes.
-
Cool the mixture to room temperature.
-
Add DMSO (4 mL) and t-BuOK (336 mg).
-
Heat the resulting mixture at 150 °C for 1.5 hours.
-
Cool the reaction mixture and pour it into water (30 mL).
-
Acidify the mixture to pH ≈ 3 with 10% HCl while cooling.
-
Filter the precipitate, dry it, and purify by column chromatography on silica gel to obtain the 4-arylpyrazolo[3,4-b]pyridin-6-one.
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines is a rich and evolving field of organic chemistry. While classical methods remain valuable, the development of modern, more efficient, and environmentally friendly strategies such as multi-component reactions and novel cascade cyclizations continues to expand the synthetic toolbox.[2][4] These advancements not only facilitate the synthesis of known biologically active compounds but also open avenues for the discovery of new derivatives with unique substitution patterns and potentially enhanced therapeutic properties. The ongoing exploration of novel catalysts and reaction conditions will undoubtedly lead to even more elegant and practical syntheses of this important heterocyclic scaffold, further solidifying its "privileged" status in medicinal chemistry.
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Abdel-Wahab, B. F., & El-Awa, A. A. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(7), 1993. [Link]
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Various Authors. (2018). Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry. ResearchGate. [Link]
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Various Authors. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 8(31), e202301541. [Link]
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Rojas-Lima, S., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12488–12497. [Link]
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Various Authors. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2194. [Link]
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Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link]
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Various Authors. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Various Authors. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7241–7249. [Link]
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Various Authors. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry, 88(17), 12151–12160. [Link]
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Various Authors. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
-
Various Authors. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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Ji, S.-J., et al. (2009). Controllable Synthesis of Pyrazolo[3,4-b]pyridines or Substituted Malononitrile Derivatives through Multi-Component Reactions in Ionic Liquid. Australian Journal of Chemistry, 62(4), 382-388. [Link]
-
Various Authors. (2023). One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry, 88(17), 12151–12160. [Link]
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Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420–429. [Link]
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Various Authors. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
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The Strategic Intermediate: A Technical Guide to 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound of significant interest as a pharmaceutical intermediate. The document elucidates the fundamental chemical properties, established synthetic routes, and critical role of this molecule in the construction of complex, biologically active compounds, particularly kinase inhibitors. By detailing the underlying chemical principles and providing actionable experimental protocols, this guide serves as a comprehensive resource for researchers engaged in drug discovery and development.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleobases, which allows it to interact with a wide array of biological targets.[1][2] This bicyclic heteroaromatic system offers a versatile platform for the development of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. The strategic placement of substituents on the pyrazolo[3,4-b]pyridine ring system enables the fine-tuning of a compound's physicochemical properties and biological activity.
The specific intermediate, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, incorporates two key features: an isopropyl group at the N1 position of the pyrazole ring and a carbonyl group at the C6 position of the pyridine ring. The isopropyl group can influence the molecule's solubility and metabolic stability, while the pyridinone moiety provides a crucial handle for further chemical modifications.
Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Mechanistic Approach
The most direct and widely employed method for the synthesis of the pyrazolo[3,4-b]pyridin-6-one core is the condensation and subsequent cyclization of a 5-aminopyrazole derivative with a β-ketoester.[1][3] This approach is a classic example of heterocyclic ring construction and proceeds through a well-understood mechanism.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection, leading back to two readily available starting materials: 1-isopropyl-5-aminopyrazole and a suitable β-ketoester, such as ethyl acetoacetate.
Figure 1: Retrosynthetic analysis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Forward Synthesis and Mechanism
The forward synthesis involves the reaction of 1-isopropyl-5-aminopyrazole with ethyl acetoacetate under acidic or thermal conditions. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[3,4-b]pyridin-6-one ring system.
Sources
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities, including kinase inhibitors and anti-cancer agents.[1][2] This document provides a comprehensive guide for the synthesis of a key derivative, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, starting from 5-aminopyrazole precursors. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of both the starting materials and the final product, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized methodology for accessing this important heterocyclic system.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridinone Scaffold
Fused heterocyclic systems are cornerstones of modern drug discovery. Among them, the pyrazolo[3,4-b]pyridine framework is of particular interest due to its structural resemblance to purines, allowing it to function as a potent "hinge-binding" motif in various protein kinases.[3] The title compound, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, serves as a crucial intermediate for the development of more complex molecules, including inhibitors for RET kinase and TANK-binding kinase 1 (TBK1).[3][4]
The synthetic strategy detailed herein focuses on the robust and widely employed cyclocondensation reaction between a 1-substituted-5-aminopyrazole and a β-ketoester.[5][6][7] This approach is valued for its operational simplicity, regiochemical predictability, and amenability to scale-up.
Mechanistic Rationale: The Gould-Jacobs Reaction Pathway
The formation of the pyrazolo[3,4-b]pyridine ring system from a 5-aminopyrazole and a β-dicarbonyl compound, such as ethyl acetoacetate, is a classic example of a Gould-Jacobs reaction. The reaction proceeds through a well-defined sequence of nucleophilic addition, condensation, and thermal cyclization.
The key steps are:
-
Initial Condensation: The exocyclic amino group (-NH₂) of the 5-aminopyrazole, being the most nucleophilic site, attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: Under thermal and acidic conditions (typically refluxing acetic acid), the electron-rich C4 position of the pyrazole ring performs an intramolecular nucleophilic attack on the ester carbonyl carbon.[5][6]
-
Aromatization/Tautomerization: The resulting cyclic intermediate eliminates ethanol to form the stable pyridinone ring. The product exists predominantly in the pyridin-6(7H)-one tautomeric form.
This reaction exhibits high regioselectivity, favoring the formation of the pyrazolo[3,4-b]pyridine isomer over the pyrazolo[1,5-a]pyrimidine. This is because the cyclization occurs via the C4 carbon of the pyrazole rather than the N1 nitrogen.[6]
Caption: Mechanism of pyrazolo[3,4-b]pyridin-6(7H)-one formation.
Protocol I: Synthesis of Precursor (1-Isopropyl-3-methyl-1H-pyrazol-5-amine)
The most versatile method for preparing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[8] This protocol details the synthesis of the N-isopropyl substituted aminopyrazole required for the final cyclization.
Workflow for Precursor Synthesis
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Application Notes and Protocols: One-Pot Synthesis of 1-Isopropyl-Pyrazolo[3,4-b]pyridin-6-ones
Introduction: The Significance of Pyrazolo[3,4-b]pyridin-6-ones in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These molecules have garnered significant interest from researchers in drug development due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, derivatives of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-ones are being explored as potent and selective inhibitors of various kinases, such as JAK1 and GSK3, which are implicated in a range of diseases from autoimmune disorders to neurodegenerative conditions.[1][2]
The development of efficient and scalable synthetic routes to these compounds is therefore a critical endeavor. Traditional multi-step syntheses are often plagued by low overall yields, laborious purification procedures, and the generation of significant chemical waste.[1][5] One-pot synthesis protocols, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer an elegant solution to these challenges. They represent a more sustainable and economically viable approach to the production of these valuable compounds.[6] This application note details two robust and field-proven one-pot methodologies for the synthesis of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-ones, tailored for researchers and scientists in the field of drug development.
Methodology 1: Three-Component, Microwave-Assisted Green Synthesis
This protocol outlines a one-pot, three-component synthesis of 1-isopropyl-4-aryl-pyrazolo[3,4-b]pyridin-6-ones under environmentally friendly microwave-assisted conditions in an aqueous medium.[6] This approach offers high yields, rapid reaction times, and a favorable safety and environmental profile.[6]
Reaction Principle and Mechanism
The reaction proceeds through an initial Knoevenagel condensation between an aromatic aldehyde and ethyl 2-cyanoacetate, followed by a Michael-type addition of 1-isopropyl-3-methyl-1H-pyrazol-5-amine. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the final pyrazolo[3,4-b]pyridin-6-one product.[6] The use of microwave irradiation accelerates the reaction rate, leading to significantly shorter reaction times compared to conventional heating.[6]
Caption: Proposed reaction mechanism for the three-component synthesis.
Experimental Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl 2-cyanoacetate (1.0 mmol), and 1-isopropyl-3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Solvent Addition: Add 5 mL of distilled water to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 10-20 minutes.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a representative 1-isopropyl-4-phenyl-pyrazolo[3,4-b]pyridin-6-one.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | None | 100 | 15 | 85 |
| 2 | Ethanol | None | 80 | 30 | 72 |
| 3 | Water | Acetic Acid | 100 | 15 | 88 |
| 4 | Water | K2CO3 | 100 | 15 | 75 |
Methodology 2: Solvent-Free Synthesis Followed by Superbase-Mediated Elimination
This protocol describes a highly efficient, two-step, one-pot synthesis of 1-isopropyl-4-aryl-pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones).[1][2][5] The initial reaction is performed under solvent-free conditions, followed by the elimination of a benzamide group in a superbasic medium.[1][2][5] This method is notable for its high yields (typically 55-75%) and operational simplicity.[1][2][5]
Reaction Principle and Mechanism
The first step involves the thermal, solvent-free reaction of 1-isopropyl-3-methyl-1H-pyrazol-5-amine with an azlactone, leading to the formation of a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate.[5] In the second step, the addition of a superbasic medium, such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO), facilitates the elimination of a benzamide molecule to yield the desired 4-arylpyrazolo[3,4-b]pyridin-6-one.[1][2][5]
Caption: Reaction workflow for the solvent-free synthesis and subsequent elimination.
Experimental Protocol
-
Solvent-Free Reaction: In a round-bottom flask, thoroughly mix 1-isopropyl-3-methyl-1H-pyrazol-5-amine (2 mmol) and the corresponding azlactone (2 mmol). Heat the mixture at 150°C for 30-60 minutes.
-
Elimination Step: Allow the reaction mixture to cool slightly, then add a solution of potassium tert-butoxide (3 mmol, 1.5 equiv) in DMSO (10 mL).
-
Heating and Work-up: Heat the resulting mixture at 150°C for 1.5 hours.[1][5] After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.
Data Summary: Substrate Scope and Yields
The following table illustrates the applicability of this protocol to various substituted aromatic azlactones.
| Entry | Aromatic Substituent (Ar) | Yield (%) |
| 1 | Phenyl | 73 |
| 2 | 4-Chlorophenyl | 75 |
| 3 | 4-Methoxyphenyl | 68 |
| 4 | 2-Naphthyl | 65 |
Conclusion
The one-pot synthesis protocols presented herein offer efficient, scalable, and environmentally conscious routes to the medicinally important 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one scaffold. The microwave-assisted multicomponent reaction is particularly advantageous for its speed and use of water as a solvent. The solvent-free method followed by superbase-mediated elimination provides high yields for a range of substrates. Both methodologies are well-suited for the rapid generation of compound libraries for drug discovery and lead optimization campaigns.
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Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. Available at: [Link]
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Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Pachipulusu, S., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 8(36). Available at: [Link]
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Zhong, X., et al. (2013). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Synthetic Communications, 43(20), 2739-2745. Available at: [Link]
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Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. Available at: [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]
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"Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. International Journal of Applied Engineering Research. Available at: [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4- b ]pyridin-6-ones based on 5-aminopyrazoles and azlactones. ResearchGate. Available at: [Link]
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Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available at: [Link]
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Sanghvi, Y. S., et al. (1991). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
- Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4. SpringerLink. Available at: https://link.springer.com/article/10.1007/s11164-022-04746-9
-
Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. Available at: [Link]
-
Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC. Available at: [Link]
Sources
- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
Technical Guide: Regioselective N-Alkylation of Pyrazolo[3,4-b]pyridin-6(7H)-ones
This Application Note is designed to provide a rigorous, evidence-based guide to the N-alkylation of pyrazolo[3,4-b]pyridin-6(7H)-one. It synthesizes mechanistic insights with practical protocols to address the inherent regioselectivity challenges of this scaffold.
Executive Summary
The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors (e.g., JAK, GSK3) and cardiovascular agents (e.g., sGC stimulators). However, its chemical functionalization is complicated by annular tautomerism and ambident nucleophilicity .
This guide addresses the critical challenge of controlling regioselectivity during alkylation. The scaffold presents four potential sites for electrophilic attack: the pyrazole nitrogens (N1 , N2 ) and the lactam/lactim system (N7 , O6 ). Successful functionalization requires selecting reaction conditions that discriminate between these sites based on pKa differences, hard/soft acid-base (HSAB) theory, and steric control.
Mechanistic Analysis & Regioselectivity
The Tautomeric Landscape
The 1H-pyrazolo[3,4-b]pyridin-6(7H)-one system exists in a complex equilibrium. Understanding the dominant tautomer is prerequisite to predicting alkylation outcomes.
-
Pyrazole Ring (N1 vs. N2): The 1H-tautomer is thermodynamically favored over the 2H-form by approximately 9 kcal/mol due to better conjugation with the fused pyridine ring. Consequently, N1 is the most acidic site on the pyrazole ring (pKa ~14 in DMSO) and the primary nucleophile upon deprotonation.
-
Pyridine Ring (N7 vs. O6): The "6(7H)-one" nomenclature implies the lactam (NH-C=O) is the stable form in solution. However, the anion generated at this position is ambident. The negative charge is delocalized between N7 and O6 .
-
N7 (Soft Nucleophile): Favored by orbital control and soft electrophiles.
-
O6 (Hard Nucleophile): Favored by charge control and hard electrophiles (e.g., alkyl sulfates, chloromethyl ethers).
-
Decision Matrix: Where will the Alkyl Group Go?
-
If N1 is Unsubstituted (R=H):
-
If N1 is Substituted (R=Aryl/Alkyl):
-
Primary Competition: N7 (Lactam) vs. O6 (Lactim Ether) .
-
Standard Conditions (K₂CO₃/DMF): Often yield mixtures, with a preference for O-alkylation (O6) when using hard electrophiles (e.g., Benzyl bromide).
-
N-Selective Conditions: Require specific counter-cations (Li⁺) or solvent effects to mask the oxygen.
-
Figure 1: Regioselectivity pathways for alkylation based on N1 substitution status.
Strategic Protocols
Protocol A: Selective N1-Alkylation (Standard)
Objective: Install an alkyl group at the pyrazole N1 position on the unsubstituted core. Mechanism: Thermodynamic control utilizing the higher acidity and nucleophilicity of N1.
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) – Provides irreversible deprotonation.
-
Solvent: Anhydrous THF or DMF (DMF increases reaction rate but may slightly increase N2 impurity).
-
Electrophile: Alkyl Halide (R-Br or R-I).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will be observed.
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange.
-
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. Monitor by TLC/LC-MS. (Time: 1–12 hours).
-
Note: If reaction is sluggish, heat to 50°C.
-
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash chromatography. N1-isomer is typically less polar than the N2-isomer.
Expected Outcome: >90% N1-alkylation. N2-alkylation may occur if C3 has a bulky substituent (e.g., t-Butyl).
Protocol B: Selective N7-Alkylation (Lactam Functionalization)
Objective: Alkylate the pyridine nitrogen (N7) when N1 is already substituted (e.g., N1-Phenyl). Challenge: Avoiding O-alkylation (O6). Standard carbonate bases often yield O-alkyl ethers.
Reagents:
-
Base: Lithium Hydride (LiH) or Cesium Carbonate (Cs₂CO₃).
-
Why LiH? The Lithium cation coordinates tightly to the hard Oxygen atom, shielding it and directing the electrophile to the softer Nitrogen (N7).
-
-
Solvent: DMF (favors N-alkylation over O-alkylation compared to DMSO/Acetone).
-
Electrophile: Primary Alkyl Iodides (Soft electrophiles favor N-attack).
Step-by-Step Procedure:
-
Dissolution: Dissolve N1-substituted pyrazolo[3,4-b]pyridin-6-one in anhydrous DMF (0.2 M).
-
Base Addition: Add LiH (1.5 equiv) at RT. Stir for 45 minutes.
-
Alternative: If using Cs₂CO₃, heat to 60°C for activation.
-
-
Alkylation: Add Alkyl Iodide (1.2 equiv).
-
Reaction: Heat to 60–80°C. Monitoring is critical as O-alkylated byproducts can form over time.
-
Workup: Dilute with water (precipitate may form). Extract with CH₂Cl₂ (DCM is better for solubilizing these lactams than EtOAc).
-
Purification: The N-alkyl lactam is typically more polar than the O-alkyl ether. Use a gradient of DCM/MeOH (e.g., 95:5).
Troubleshooting:
-
If O-alkylation dominates: Switch to the Mitsunobu reaction (PPh₃, DIAD, ROH) generally favors N-alkylation for lactams with pKa < 13, though for this specific scaffold, results can vary. Alternatively, use a temporary O-protection strategy (e.g., convert to 6-Cl via POCl₃, then displace with amine, though this changes the core).
Protocol C: O-Alkylation (Synthesis of Lactim Ethers)
Objective: Intentionally synthesize the O-alkyl derivative (often for SAR comparison).
Reagents:
-
Base: Silver Carbonate (Ag₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: Toluene (for Ag) or Acetone (for K).
-
Theory: Silver salts act as "halide scavengers" and coordinate primarily to the Nitrogen, forcing the electrophile to attack the Oxygen (Ag-assisted pathway).
Procedure:
-
Suspend substrate (1.0 equiv) and Ag₂CO₃ (1.5 equiv) in Toluene.
-
Add Alkyl Halide (1.5 equiv).
-
Reflux for 4–12 hours in the dark (protect from light).
-
Filter through Celite and concentrate.
Data Summary & Reference Values
| Parameter | N1-Alkylation | N7-Alkylation | O-Alkylation |
| Substrate State | Unsubstituted (N1-H) | Substituted (N1-R) | Substituted (N1-R) |
| Preferred Base | NaH | LiH or Cs₂CO₃ | Ag₂CO₃ or K₂CO₃ |
| Solvent | THF or DMF | DMF | Toluene or Acetone |
| Temp | 0°C to RT | 60°C - 80°C | Reflux |
| Major Challenge | N1 vs N2 selectivity | N7 vs O6 selectivity | Hydrolysis back to ketone |
| Polarity (TLC) | N1 is less polar than N2 | N7 is more polar than O6 | O6 is non-polar |
References
- Tautomerism and Structure: Alkorta, I.; Elguero, J. "Theoretical Estimation of the Annular Tautomerism of Indazoles." J. Phys. Org. Chem.2005, 18, 719. (Establishes 1H stability preference).
-
General Pyrazole Alkylation: BenchChem. "Optimizing N-Alkylation of Pyrazoles." Link (General protocols for N1 vs N2).
-
Indazole/Pyrazolopyridine Selectivity: Beilstein J. Org. Chem.2021 , 17, 1939–1951.[3] Link (Detailed NaH/THF protocols for fused pyrazole systems).
-
Synthesis of Pyrazolo[3,4-b]pyridin-6-ones: Molecules2022 , 27(7), 2237.[1] Link (Comprehensive review of synthesis and substitution patterns).
-
Lactam Alkylation Precedents: J. Org. Chem.2018 , 83, 6334.[5] (Solvent-controlled site-selective alkylation of fused ring heterocycles).
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for recrystallization of pyrazolo[3,4-b]pyridin-6-one
Application Note: Solvent Selection Strategy for the Recrystallization of Pyrazolo[3,4-b]pyridin-6-one Scaffolds
Executive Summary
The pyrazolo[3,4-b]pyridin-6-one core is a privileged scaffold in kinase inhibition (e.g., GSK-3, JAK1) and antiviral therapeutics.[1][2] However, its purification is frequently complicated by lactam-lactim tautomerism , high lattice energy, and variable solubility profiles driven by N1- and C4-substitution.[3][1]
This guide moves beyond generic "trial-and-error" approaches. We provide a mechanistic rationale for solvent selection, focusing on the interplay between the heterocycle’s hydrogen-bonding motifs and solvent polarity.[3] The standard protocol identified as most robust is recrystallization from Ethanol (95%) , with DMF/Water antisolvent precipitation serving as the primary alternative for highly insoluble derivatives.[3][1]
Physicochemical Profiling & Mechanistic Logic
To select the correct solvent, one must understand the molecular behavior of the solute.[3][1]
The Tautomerism Challenge
Pyrazolo[3,4-b]pyridin-6-ones exist in equilibrium between the oxo (lactam) and hydroxy (lactim) forms.
-
Solid State: Predominantly exists in the oxo-form (NH-lactam), stabilized by intermolecular hydrogen bonding (dimerization). This results in high melting points (>250°C for the core).[3]
-
Solution State: Solvent polarity shifts the equilibrium.[3] Polar protic solvents (EtOH, MeOH) stabilize the polar lactam form via H-bond networks, aiding dissolution at high temperatures while promoting crystal lattice reformation upon cooling.[3][1]
Solubility "Goldilocks" Zone
-
Non-polar (Hexane, Toluene): Ineffective.[3][1] The polar amide/lactam core repels these solvents; the compound remains insoluble even at boiling.[3]
-
Highly Polar Aprotic (DMSO, Pure DMF): Too effective.[3][1] The compound often remains soluble even at -20°C, leading to poor recovery or oiling out.[3][1]
-
Polar Protic (Ethanol, Isopropanol): Ideal.[3][1] High solubility at reflux (breaking intermolecular H-bonds) and low solubility at RT (restoring lattice energy).
Solvent Selection Matrix
| Solvent System | Role | Application Case | Recovery Potential |
| Ethanol (95%) | Primary | Standard purification of N1-phenyl/alkyl derivatives. | High (>85%) |
| EtOH / Water (3:1) | Modulator | For more polar derivatives where pure EtOH yields <50%.[3] | Moderate-High |
| DMF / Water | Antisolvent | For high-melting (>300°C) or highly insoluble analogs. | High (Precipitation) |
| EtOAc / Hexane | Polishing | Only for highly lipophilic 4-aryl substituted analogs. | Moderate |
| Acetic Acid (Glacial) | Specialist | For removing basic impurities; crystallizes as acetate salts or free base upon dilution. | Variable |
Decision Tree & Workflow (Visualization)
The following logic gate guides the researcher through the selection process based on initial solubility observations.
Figure 1: Decision matrix for solvent selection based on thermal solubility behavior.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: General derivatives (e.g., 4-aryl-substituted) with melting points <250°C.[1]
-
Preparation: Place crude solid (1.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethanol (95%) in small portions (5 mL initially) while heating the mixture to reflux (80°C).
-
Critical Step: Continue adding hot ethanol slowly until the solution becomes clear. If >50 mL/g is required and solid remains, switch to Protocol B.
-
-
Filtration (Hot): If insoluble black specks (catalyst residues) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Note: Rapid cooling promotes trapping of impurities and oiling out.[3]
-
-
Finishing: Cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold (-20°C) ethanol (2 x 5 mL). Dry under vacuum at 45°C.[3][1]
Protocol B: Antisolvent Precipitation (DMF/Water)
Best for: High-melting, highly polar, or fused polycyclic derivatives insoluble in ethanol.[3][1]
-
Dissolution: Dissolve crude solid (1.0 g) in the minimum amount of DMF (or DMSO) at 80-100°C.
-
Target: A concentrated solution (approx. 5-10 mL DMF per gram).
-
-
Antisolvent Addition: While stirring vigorously at elevated temperature (60°C), add Water dropwise.[3][1]
-
Cloud Point: Continue addition until a persistent turbidity (cloudiness) is observed. Stop water addition.[3][1]
-
Nucleation: Allow the mixture to cool to room temperature slowly. The turbidity should evolve into defined crystals.[3]
-
Completion: Once at room temperature, add excess water (approx. 2x the volume of DMF) to force remaining product out of solution.
-
Isolation: Filter and wash copiously with water (to remove DMF) followed by a small rinse with ethanol (to aid drying).
Troubleshooting & Optimization
-
Issue: Oiling Out (Liquid-Liquid Phase Separation)
-
Issue: Colored Impurities
-
Solution: Add activated charcoal (5 wt%) to the hot ethanol solution, stir for 10 minutes, and perform a hot filtration before cooling.
-
-
Issue: Regioisomers
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules, 2022.[3][1][5][6] Link
-
An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Under Microwave Irradiation. Arkivoc, 2006.[3][1] Link
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. Beilstein Journal of Organic Chemistry, 2023. Link
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues. International Journal of Molecular Sciences, 2024. Link
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and NMR spectra. Canadian Journal of Chemistry, 1988. Link[3]
Sources
Functionalization of the C-4 Position in 1-Isopropyl-pyrazolo[3,4-b]pyridin-6-one: A Detailed Guide for Medicinal Chemists
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this scaffold at the C-4 position of the pyridinone ring offers a key avenue for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the functionalization of the C-4 position of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one, a versatile building block in drug discovery programs.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridin-6-one Core
The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, antimalarial, and anticancer properties.[1] The 1-isopropyl substituent is a common feature in many kinase inhibitors, providing a balance of lipophilicity and metabolic stability. The pyridin-6-one moiety offers a hydrogen bond donor and acceptor, contributing to target engagement. Strategic modification of the C-4 position can significantly impact the potency, selectivity, and pharmacokinetic properties of these molecules.
Synthesis of the Starting Material: 1-Isopropyl-pyrazolo[3,4-b]pyridin-6-one
The synthesis of the core scaffold is a critical first step. A reliable route to 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one involves a multi-step sequence starting from commercially available reagents.
Protocol 1: Synthesis of 1-Isopropyl-pyrazolo[3,4-b]pyridin-6-one
This protocol outlines a two-step synthesis starting from 3-amino-1-isopropyl-1H-pyrazole and diethyl malonate.
Step 1: Synthesis of 1-isopropyl-1,5-dihydro-pyrazolo[3,4-b]pyridin-6-one
-
Reaction: Condensation of 3-amino-1-isopropyl-1H-pyrazole with diethyl malonate.
-
Reagents and Conditions:
-
3-amino-1-isopropyl-1H-pyrazole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (2.0 eq) in ethanol
-
Reflux, 12-16 hours
-
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add 3-amino-1-isopropyl-1H-pyrazole.
-
Add diethyl malonate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-1,5-dihydro-pyrazolo[3,4-b]pyridin-6-one.
-
Step 2: Aromatization to 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one
-
Reaction: Dehydrogenation of the dihydropyridinone intermediate.
-
Reagents and Conditions:
-
1-isopropyl-1,5-dihydro-pyrazolo[3,4-b]pyridin-6-one (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)
-
Dioxane
-
Room temperature, 4-6 hours
-
-
Procedure:
-
Dissolve the dihydropyridinone intermediate in dioxane.
-
Add DDQ portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one.
-
Direct Functionalization of the C-4 Position
Direct C-H functionalization is an atom-economical approach to introduce substituents at the C-4 position. While challenging, certain methods have been developed for related heterocyclic systems.
Protocol 2: One-Pot Synthesis of 4-Aryl-1-isopropyl-pyrazolo[3,4-b]pyridin-6-ones
This protocol, adapted from a known procedure for related compounds, allows for the direct introduction of an aryl group at the C-4 position.[2]
-
Reaction: Three-component reaction of 3-amino-1-isopropyl-1H-pyrazole, an aromatic aldehyde, and Meldrum's acid, followed by oxidation.
-
Reagents and Conditions:
-
3-amino-1-isopropyl-1H-pyrazole (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Meldrum's acid (1.1 eq)
-
Ethanol, reflux, 2 hours
-
Followed by DDQ (1.1 eq), reflux, 4 hours
-
-
Procedure:
-
To a solution of 3-amino-1-isopropyl-1H-pyrazole and the aromatic aldehyde in ethanol, add Meldrum's acid.
-
Heat the mixture to reflux for 2 hours.
-
Add DDQ to the reaction mixture and continue refluxing for an additional 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-aryl-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one.
-
Functionalization via a C-4 Halogenated Intermediate
A more versatile approach to a wide range of C-4 functionalized derivatives is through the synthesis of a 4-halo-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one intermediate, which can then undergo various palladium-catalyzed cross-coupling reactions.
Protocol 3: Synthesis of 4-Chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one via Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a classical yet effective method to construct the 4-hydroxypyridinone, which can be subsequently converted to the 4-chloro derivative.[3][4]
Step 1: Synthesis of 4-Hydroxy-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one
-
Reaction: Condensation of 3-amino-1-isopropyl-1H-pyrazole with diethyl ethoxymethylenemalonate followed by thermal cyclization.
-
Reagents and Conditions:
-
3-amino-1-isopropyl-1H-pyrazole (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.1 eq)
-
Dowtherm A, 240-250 °C, 30-60 minutes
-
-
Procedure:
-
Mix 3-amino-1-isopropyl-1H-pyrazole and diethyl ethoxymethylenemalonate and heat at 100-110 °C for 1 hour.
-
Add the resulting intermediate dropwise to preheated Dowtherm A at 240-250 °C.
-
Maintain the temperature for 30-60 minutes until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to yield 4-hydroxy-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one.
-
Step 2: Chlorination of the 4-Hydroxy Intermediate
-
Reaction: Conversion of the hydroxyl group to a chloro group.
-
Reagents and Conditions:
-
4-Hydroxy-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Reflux, 2-4 hours
-
-
Procedure:
-
Carefully add 4-hydroxy-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one.
-
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one is a versatile intermediate for introducing a wide array of substituents at the C-4 position via well-established palladium-catalyzed cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[5]
-
Reaction: Coupling of 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one with a boronic acid or boronate ester.
-
General Reagents and Conditions:
-
4-Chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
80-120 °C, 4-12 hours
-
-
Illustrative Procedure:
-
To a degassed mixture of 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one, the boronic acid, and the base in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 78 |
Protocol 5: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the introduction of alkyne functionalities.
-
Reaction: Coupling of 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one with a terminal alkyne.
-
General Reagents and Conditions:
-
4-Chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one (1.0 eq)
-
Terminal alkyne (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Room temperature to 80 °C, 2-24 hours
-
-
Illustrative Procedure:
-
To a solution of 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one and the terminal alkyne in the chosen solvent, add the base, copper(I) iodide, and the palladium catalyst.
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Protocol 6: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a key method for the synthesis of arylamines.
-
Reaction: Coupling of 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one with an amine.
-
General Reagents and Conditions:
-
4-Chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
80-120 °C, 6-24 hours
-
-
Illustrative Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-chloro-1-isopropyl-pyrazolo[3,4-b]pyridin-6-one, the amine, the base, the palladium precursor, and the ligand in a dry solvent.
-
Seal the reaction vessel and heat to the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
-
Visualization of Synthetic Pathways
Figure 1: Synthetic routes to C-4 functionalized 1-isopropyl-pyrazolo[3,4-b]pyridin-6-ones.
Conclusion and Future Perspectives
The functionalization of the C-4 position of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one provides a powerful platform for the generation of novel chemical entities with potential therapeutic applications. The protocols detailed herein offer a range of strategies, from direct C-H functionalization to versatile cross-coupling reactions via a halogenated intermediate. The choice of methodology will depend on the desired substituent and the overall synthetic strategy. As the field of catalysis continues to evolve, the development of more efficient and selective methods for direct C-4 functionalization will undoubtedly expand the accessible chemical space for this important scaffold, paving the way for the discovery of next-generation therapeutics.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Shuvalov, V. Y.; Vlasova, E. Y.; Zheleznova, T. Y.; Fisyuk, A. S. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein J. Org. Chem.2021 , 17, 1836–1844. [Link]
-
Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Can. J. Chem.1988 , 66 (3), 420–429. [Link]
-
Dorgan, R. J. J.; Parrick, J.; Hardy, C. R. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. J. Chem. Soc., Perkin Trans. 11980 , 938-942. [Link]
-
Quiroga, J.; Trilleras, J.; Insuasty, B.; Abonia, R.; Nogueras, M.; Cobo, J. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron2008 , 64 (18), 4057-4063. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27 (7), 2237. [Link]
-
Shuvalov, V. Y.; Vlasova, E. Y.; Zheleznova, T. Y.; Fisyuk, A. S. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives2021 . [Link]
-
Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry1988 , 66(3), 420-429. [Link]
-
Dorgan, R. J. J.; Parrick, J.; Hardy, C. R. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 11980 , 938-942. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95(7), 2457-2483. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653(1-2), 46-49. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31(12), 805–818. [Link]
-
El-Sayed, N. N. E.; Abdel-Aziz, S. A.; El-Azab, A. S.; Al-Obaid, A. M.; Abdel-Hamide, S. G.; El-Subbagh, H. I. Pyrazolo[3,4-b]pyridine derivatives as a new class of antimicrobial agents. Acta Pharm.2012 , 62 (2), 157–173. [Link]
-
Quiroga, J.; Trilleras, J.; Insuasty, B.; Abonia, R.; Nogueras, M.; Cobo, J. Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron2008 , 64(18), 4057-4063. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
Sources
Application Note & Protocol: Synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one via Intramolecular Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive guide for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a key scaffold in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is prevalent in compounds developed as kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] This protocol details a robust synthetic route employing an intramolecular Vilsmeier-Haack reaction, a versatile method for the formylation and subsequent cyclization of electron-rich heterocyclic systems.[5][6] We will delve into the reaction mechanism, provide a detailed step-by-step protocol, discuss critical experimental parameters, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic heterocycle, a privileged scaffold in modern drug discovery.[1][7] Its structural similarity to purine bases allows it to function as a potent "hinge-binding" motif in various protein kinases. Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of critical cell signaling proteins like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and AMP-activated protein kinase (AMPK).[1][2][4] The target molecule, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, represents a foundational structure for building libraries of potential therapeutic agents.
The Vilsmeier-Haack reaction offers an efficient pathway to construct this bicyclic system.[6][8] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF), to achieve formylation of an activated substrate, which can then undergo intramolecular cyclization.[5][9][10]
Reaction Mechanism and Strategy
The synthesis commences with an N-acylated pyrazolone derivative. The Vilsmeier reagent, a chloroiminium salt, is generated first. The pyrazolone then acts as the electron-rich nucleophile, which is formylated at the C4 position. The subsequent intramolecular condensation and dehydration steps lead to the formation of the fused pyridinone ring.
Step 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃), leading to the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent.
Step 2: Electrophilic Aromatic Substitution (Formylation) The electron-rich C4 position of the pyrazolone starting material attacks the Vilsmeier reagent. This electrophilic substitution introduces a formyl group precursor onto the pyrazole ring.
Step 3: Intramolecular Cyclization and Tautomerization Under the reaction conditions, the enol form of the pyrazolone undergoes intramolecular cyclization with the newly introduced side chain. Subsequent elimination of water and rearrangement yields the stable aromatic pyrazolo[3,4-b]pyridin-6(7H)-one ring system.
Caption: High-level overview of the synthetic workflow.
Experimental Protocol
Safety Precaution: This reaction involves corrosive and moisture-sensitive reagents. All steps must be performed in a well-ventilated fume hood using anhydrous solvents and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one | 140.18 | 2.80 g | 20.0 | Starting Material (Ensure dry) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.5 mL (9.1 g) | 60.0 | Corrosive, reacts violently with water |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - | Anhydrous grade |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~150 mL | - | For work-up |
| Brine | - | 50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
| Ethyl Acetate | 88.11 | As needed | - | For extraction & chromatography |
| Hexanes | - | As needed | - | For chromatography |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
-
Reaction with Pyrazolone:
-
Dissolve the starting material, 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one (2.80 g, 20.0 mmol), in anhydrous DMF (20 mL).
-
Add the pyrazolone solution to the flask containing the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexanes).
-
-
Work-up and Quenching:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Very cautiously and slowly, pour the reaction mixture onto crushed ice (~150 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic quenching process.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Effervescence will occur.
-
A precipitate of the crude product should form. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 30 mL).
-
Air-dry the solid. For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the identity and purity of the final product, 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Discussion of Critical Parameters & Causality
-
Reagent Purity and Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield. Therefore, using anhydrous solvents and properly dried glassware is paramount.
-
Order of Addition and Temperature Control: The slow, dropwise addition of POCl₃ to DMF at 0 °C is critical for safely managing the exothermic reaction and ensuring the complete formation of the Vilsmeier reagent.[11]
-
Reaction Temperature and Time: The temperature of 80-90 °C is a balance. It must be high enough to drive the formylation and subsequent cyclization but not so high as to cause decomposition or side reactions. Reaction time should be optimized based on TLC monitoring.
-
Quenching and Neutralization: The quenching step must be performed slowly and at low temperatures to control the exothermic release of heat from the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent. Careful neutralization is required to precipitate the product, which is often less soluble in neutral aqueous media.
Caption: Experimental workflow for the synthesis protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet reagents/solvents. 2. Incomplete formation of Vilsmeier reagent. 3. Insufficient reaction temperature or time. | 1. Ensure all solvents are anhydrous and glassware is oven-dried. 2. Allow sufficient time for reagent formation; check for precipitate. 3. Increase temperature slightly (e.g., to 100 °C) or extend reaction time, monitoring by TLC. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions or decomposition. | 1. Extend reaction time. 2. Lower reaction temperature. Purify carefully via column chromatography to isolate the desired product. |
| Difficulty in Isolation | Product is soluble in the aqueous layer. | After neutralization, extract the aqueous layer multiple times with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Combine organic layers, dry, and concentrate. |
Conclusion
This application note outlines a reliable and scalable laboratory procedure for the synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one using the Vilsmeier-Haack reaction. By carefully controlling reaction parameters, particularly moisture and temperature, researchers can efficiently access this valuable heterocyclic scaffold for applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other pyrazolo[3,4-b]pyridine derivatives.
References
-
Taylor & Francis. (2025, March 13). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Available from: [Link]
-
RSC Publishing. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]
-
RSC Publishing. (n.d.). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Available from: [Link]
-
SAGE Journals. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Available from: [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
PubMed. (2019, August 15). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Available from: [Link]
-
Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available from: [Link]
-
ResearchGate. (2025, August 8). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available from: [Link]
-
ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
IOSR Journals. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Available from: [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]
-
SlideShare. (n.d.). Vilsmeier haack reaction. Available from: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. dau.url.edu [dau.url.edu]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
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- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier haack reaction | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Synthesis
The following Technical Support Guide is designed for researchers optimizing the synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one . This guide prioritizes the Meldrum's Acid / Orthoester route, which offers superior regiocontrol and yield compared to classical malonate condensations.
Status: Active Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Target Molecule: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (Unsubstituted C4)
Diagnostic Phase: Why is your yield low?
Before altering your protocol, identify the bottleneck. The synthesis of pyrazolo[3,4-b]pyridines is plagued by two main issues: Regioisomer formation (attacking N1 vs. C4) and Incomplete Cyclization .
| Symptom | Probable Cause | Diagnostic Check |
| Yield < 20% | Formation of [1,5-a]pyrimidine isomer. | Check 1H NMR. If you see a pyrimidine proton pattern (two doublets), you formed the wrong ring system. |
| Sticky Black Tar | Polymerization of the Michael intermediate. | Did you use high heat (>200°C) without isolating the intermediate first? |
| Product Soluble in Waste | Incomplete precipitation from Dowtherm A. | Did you dilute with enough non-polar solvent (Hexane/Ether) during workup? |
| Starting Material Remains | Moisture in the reaction.[1] | Are your reagents (Meldrum's acid, Orthoformate) dry? Water hydrolyzes the active ethoxymethylene species. |
The "Golden Path" Protocol (High-Yield Method)
The classical reaction of 5-aminopyrazoles with diethyl malonate often yields <30% due to poor reactivity at the pyrazole C4 position. The Meldrum's Acid / Triethyl Orthoformate route is the industry standard for high-yield (>70%) synthesis of this scaffold.
Reagents & Stoichiometry
-
A: 5-Amino-1-isopropyl-1H-pyrazole (1.0 equiv)
-
B: Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)
-
C: Triethyl Orthoformate (TEOF) (1.5 equiv)
-
Solvent 1: Ethanol (Abs.)
-
Solvent 2: Dowtherm A (Diphenyl ether / Biphenyl eutectic)
Step-by-Step Workflow
Step 1: Formation of the Activated Linker (In Situ)
-
Reflux Meldrum's Acid (1.1 eq) in Triethyl Orthoformate (1.5 eq) for 2 hours.
-
Observation: The solution turns yellow/orange. This forms 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione .
-
Critical: Do not isolate; use this solution directly to avoid decomposition.
Step 2: Condensation (The "Push-Pull" Mechanism)
-
Dissolve 5-Amino-1-isopropyl-1H-pyrazole (1.0 eq) in a minimum amount of warm Ethanol.
-
Add the pyrazole solution to the reaction mixture from Step 1.
-
Reflux for 3–4 hours.
-
Checkpoint: A solid precipitate (the aminomethylene intermediate) often forms.
-
Cool to RT. Filter the solid.[2] Wash with cold Ethanol.
-
Yield Check: This intermediate yield should be >85%. If low, extend reflux time.
-
Step 3: Thermal Cyclization (The "Flash" Step)
-
Pre-heat Dowtherm A (10 mL per gram of intermediate) to 240°C (vigorous reflux).
-
Add the solid intermediate from Step 2 portion-wise (carefully!) to the boiling solvent.
-
Why? Rapid heating prevents side reactions. The acetone/CO2 byproduct boils off instantly.
-
-
Maintain reflux for 15–30 minutes until gas evolution ceases.
-
Cool the mixture to ~50°C.
-
Pour the reaction mixture into Hexane (5x volume) to precipitate the product.
-
Filter, wash with Hexane, then Ether.
Visualizing the Chemistry
The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.
Caption: Reaction pathway via Meldrum's acid. Note that low-temperature cyclization favors the kinetic [1,5-a]pyrimidine isomer, while high temperature (Dowtherm A) ensures the thermodynamic [3,4-b]pyridine product.
Troubleshooting FAQs
Q: I am getting a mixture of isomers. How do I fix this? A: Isomer distribution is temperature-dependent.
-
Problem: Cyclizing at low temperatures (<150°C) or in acetic acid often favors the kinetic attack of the pyrazole ring nitrogen on the ester, leading to the pyrazolo[1,5-a]pyrimidine system.
-
Solution: Use the high-temperature Dowtherm A method (>240°C). The high energy barrier for the formation of the [3,4-b]pyridine bond requires this heat. The thermodynamic product (your target) is favored under these conditions.
Q: My product is trapped in the Dowtherm A. How do I get it out? A: Dowtherm A is a high-boiling oil.
-
Protocol: Do not try to rotovap it (bp ~258°C). Instead, dilute the reaction mixture while it is still warm with a non-polar solvent like Hexane or Heptane . The polar pyridinone product will precipitate out. Wash the filter cake copiously with hexane to remove residual oil.
Q: Can I use Diethyl Malonate instead of Meldrum's Acid? A: You can, but expect lower yields (11–60%).
-
Reason: Diethyl malonate is less electrophilic. The reaction often requires harsh conditions (NaOEt/EtOH) which can cause ring opening or decarboxylation issues. The Meldrum's acid adduct is a "pre-loaded" electrophile that cyclizes much cleaner.
Q: I need to scale this up to 50g. Is Dowtherm A safe? A: For scale-up, Dowtherm A is safe but inconvenient due to removal.
-
Alternative: Consider Diphenyl ether (solid at RT, melts at 26°C) or Sulfolane (water soluble, easier workup). However, Sulfolane can decompose at >240°C. For >100g batches, many process chemists switch to solvent-free pyrolysis if the intermediate's melting point allows, or use a flow reactor to manage the exotherm.
Yield Comparison Data
The choice of "C3-fragment" donor drastically affects the yield.
| Method | Reagent | Conditions | Typical Yield | Main Issue |
| Method A | Diethyl Malonate | NaOEt, Reflux | 25–45% | Poor conversion, difficult purification. |
| Method B | Ethyl Propiolate | AcOH, Reflux | 30–50% | High formation of [1,5-a]pyrimidine isomer. |
| Method C | Meldrum's Acid / TEOF | Dowtherm A, 240°C | 75–92% | High heat required, but cleanest product. |
| Method D | Ethoxymethylene Malonate | Thermal Cyclization | 60–70% | Good, but yields the 5-ester derivative (needs hydrolysis/decarboxylation). |
References
-
Meldrum's Acid Route Mechanism
- Detailed kinetics of aminomethylene Meldrum's acid cycliz
- Journal of Heterocyclic Chemistry, "Synthesis of Pyrazolo[3,4-b]pyridin-6-ones".
-
Isomer Control (Kinetic vs Thermodynamic)
-
Green Chemistry Alternatives
- Use of PEG-400 for similar cyclizations (Note: often produces 4-aryl deriv
- ResearchGate, "The synthesis of pyrazolo[3,4-b]pyridine-6(7H)
-
Precursor Synthesis
- Prepar
-
Journal of Medicinal Chemistry, "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines".[6]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dau.url.edu [dau.url.edu]
- 4. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting regioisomer formation in pyrazolo[3,4-b]pyridine cyclization
The following guide is structured as a specialized Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. It addresses the critical "Regioisomer Challenge" inherent to this scaffold, which is a frequent bottleneck in the development of kinase inhibitors.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Regioisomer Formation & Cyclization Mechanics
Introduction: The Regioisomer Challenge
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. However, its synthesis is plagued by a fundamental problem: Ambident Nucleophiles vs. Unsymmetrical Electrophiles.
Whether you are building the pyridine ring onto a pyrazole (Route A) or the pyrazole ring onto a pyridine (Route B), you are almost guaranteed to encounter regioisomeric mixtures. This guide provides the mechanistic insight and protocols to control—and prove—your regiochemistry.
Diagnostic Modules (Troubleshooting Guides)
Module A: The "Friedländer-Type" Cyclization
Workflow: Condensation of 5-aminopyrazoles with 1,3-biselectrophiles (e.g.,
The Mechanistic Fork
The 5-aminopyrazole contains two nucleophilic sites: the exocyclic amine (
-
Path 1 (Desired): The C4-carbon of the pyrazole acts as the nucleophile (Michael addition)
Pyrazolo[3,4-b]pyridine . -
Path 2 (Undesired): The endocyclic N1 attacks the electrophile
Pyrazolo[1,5-a]pyrimidine .
Figure 1: Mechanistic divergence in aminopyrazole cyclizations. Controlling the nucleophilicity of C4 vs N1 is critical.
Q&A: Troubleshooting Protocol
Q: My NMR suggests I made the [1,5-a]pyrimidine isomer. How do I force the [3,4-b]pyridine formation? A: This is a classic kinetic vs. thermodynamic control issue.
-
Switch Solvent/Catalyst: Basic conditions often favor N-attack (kinetic). Switch to acidic conditions (e.g., AcOH reflux) or use a Lewis Acid (
or ). Acid catalysis promotes the Michael-type addition at C4 by increasing the electrophilicity of the carbonyl partner and suppressing the basicity of the ring nitrogen. -
Temperature: The C4-attack usually has a higher activation energy. Ensure you are refluxing (e.g., in toluene or acetic acid) or use Microwave Irradiation (120–150 °C) to overcome the barrier.
Q: I am using an unsymmetrical 1,3-diketone. How do I control which substituent ends up at position 4 vs. 6? A: Regioselectivity here is driven by the hard/soft acid-base theory .
-
The exocyclic amine (hard nucleophile) prefers the harder electrophilic carbonyl (usually the one adjacent to less bulky or electron-withdrawing groups).
-
Protocol Adjustment: If you need the reverse isomer, convert the 1,3-diketone into a
-enaminone or -chlorovinyl ketone first. This locks the electrophilicity pattern.
Module B: The "Hydrazine Condensation" Route
Workflow: Reaction of 2-chloro-3-formylpyridines (or 3-acyl) with monosubstituted hydrazines (
The Mechanistic Fork
The reaction involves two steps: displacement of the chlorine (
Figure 2: Regioselectivity in hydrazine condensations. The nucleophilicity of the substituted vs. unsubstituted nitrogen determines the outcome.
Q&A: Troubleshooting Protocol
Q: I need the N1-methyl isomer, but I'm getting the N2. Why?
A: With methylhydrazine, the substituted nitrogen (
-
Solution: If you want the N1-isomer (where the Me is on the nitrogen distal to the pyridine fusion), you typically need the
to attack the aldehyde first (forming a hydrazone), followed by cyclization. -
Protocol: Pre-condense the hydrazine with the aldehyde at low temperature (
) to form the hydrazone before heating to displace the chlorine.
Q: Is there a way to bypass this mixture entirely? A: Yes. Do not use alkyl hydrazines for the cyclization if high regiocontrol is required.
-
Alternative: Use hydrazine hydrate to form the unsubstituted 1H-pyrazolo[3,4-b]pyridine. Then, perform N-alkylation using an alkyl halide and a base (e.g.,
in DMF). -
Warning: Direct alkylation also produces mixtures (N1 vs N2), but N1 is generally thermodynamically preferred (approx 9:1 ratio) due to lone-pair repulsion in the N2 isomer.
Analytical Forensics: Proving Your Structure
You cannot rely on low-resolution LC-MS. Both regioisomers have identical masses.
Data Table: NMR Discrimination
| Feature | N1-Isomer (1H-pyrazolo[3,4-b]) | N2-Isomer (2H-pyrazolo[3,4-b]) |
| C3-H Shift | Typically | Typically |
| C5-H Shift | Standard pyridine region | Often shifted downfield |
| 13C C3 Shift | ||
| NOE Signal | Strong NOE between N-Alkyl and C7-H (pyridine ring) | NO NOE between N-Alkyl and C7-H; NOE with C3-H instead |
The "Gold Standard" Experiment: 1H-1H NOESY
To definitively prove your structure without X-ray:
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Look for Cross-peaks:
-
If you see a correlation between your N-alkyl group protons and the proton at position 7 (the pyridine proton closest to the pyrazole ring), you have the N1-isomer .
-
If you see a correlation between the N-alkyl group and the proton at position 3 (pyrazole CH), you have the N2-isomer .
-
References & Authoritative Sources
-
Regioselectivity Reviews:
-
Mechanistic Studies (Aminopyrazoles):
-
Analytical Differentiation:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dau.url.edu [dau.url.edu]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
separation of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers
This is the Pyrazolo[3,4-b]pyridine Isomer Resolution Center .
This technical guide is structured as a dynamic support interface, addressing the specific "pain points" researchers face when working with this scaffold. The 1H- and 2H-isomers are notorious for their similar polarity and rapid tautomeric equilibration prior to alkylation, leading to difficult-to-separate mixtures.[1]
Ticket #001: Diagnostic & Identification
Subject: I have two spots on TLC/two peaks on LCMS with identical mass. Which is the N1-isomer and which is the N2-isomer?
The Technical Solution
You cannot rely solely on elution order or calculated dipole moments. The only definitive method for assigning regiochemistry in pyrazolo[3,4-b]pyridines is NMR Spectroscopy , specifically using NOE (Nuclear Overhauser Effect) or ROESY experiments.
The Structural Logic:
-
N2-Isomer (Kinetic/Steric): The N2 nitrogen is directly adjacent to the C3 carbon of the pyrazole ring. An alkyl group at N2 will show a strong spatial correlation (NOE) to the C3-H proton.[1]
-
N1-Isomer (Thermodynamic): The N1 nitrogen is adjacent to the pyridine ring fusion (C7a). An alkyl group at N1 is spatially distant from C3-H. It will NOT show a strong NOE to C3-H. Instead, it may show a weak NOE to the pyridine ring protons (C6-H/C4-H) or the bridgehead environment, depending on conformation.[1]
Diagnostic Workflow (Decision Tree)
Figure 1: NMR logic flow for distinguishing N1 vs. N2 alkylated isomers based on spatial proximity.
Ticket #002: Separation Protocols
Subject: My isomers co-elute on standard silica flash columns. How do I purify them?
The Technical Solution
The 1H- and 2H-isomers often have very similar R_f values on silica because the pyridine nitrogen dominates the polarity profile, masking the subtle differences between the pyrazole nitrogens.
1. Flash Chromatography (Normal Phase) Optimization
-
Elution Tendency: Empirically, the N2-alkylated isomer often elutes first (less polar) on silica gel because it lacks the exposed lone-pair interaction inherent to the N1-isomer's conjugation with the pyridine ring, though this depends heavily on the R-group.[1]
-
Troubleshooting: If peaks overlap, switch to Dichloromethane/Methanol (DCM/MeOH) gradients rather than Hexane/Ethyl Acetate. The solvation of the pyridine ring is different in chlorinated solvents.
2. High-Performance Liquid Chromatography (HPLC) For difficult separations, pH modification is critical.[1] The basicity of the pyridine ring (pKa ~5-6) means retention is highly pH-dependent.[1]
| Parameter | Condition A (Low pH) | Condition B (High pH) | Why? |
| Mobile Phase | Water/Acetonitrile + 0.1% TFA | Water/Acetonitrile + 10mM NH4HCO3 (pH 10) | Low pH protonates the pyridine, maximizing polarity differences.[1] High pH keeps it neutral. |
| Column | C18 (Standard) | C18 (High pH resistant, e.g., XBridge) | Switching pH often reverses elution order , allowing separation of co-eluting peaks. |
| Gradient | 5% -> 95% B | 5% -> 95% B | Run a generic gradient first to establish retention. |
3. Supercritical Fluid Chromatography (SFC) - The "Gold Standard" SFC is superior for structural isomers.[1] The orthogonal interaction mechanism (using CO2) often resolves N1/N2 pairs that are impossible to separate by LC.
-
Column: 2-Ethylpyridine or Diol stationary phases.[1]
-
Modifier: Methanol with 0.1% Diethylamine (DEA).
Ticket #003: Synthetic Control (Prevention)
Subject: Can I force the reaction to produce only the N1-isomer?
The Technical Solution
Yes. You can influence the Regioselectivity (N1 vs. N2 ratio) by manipulating the solvent system and cation coordination .
Mechanism of Control:
-
Thermodynamic Control (Favors N1): The 1H-isomer is generally more thermodynamically stable (approx. 37 kJ/mol) due to aromaticity preservation. Conditions that allow equilibration or use "loose" ion pairs favor N1.
-
Kinetic/Coordination Control (Favors N2): In non-polar solvents with coordinating cations (like Na+ or Li+), the metal ion can coordinate between the N2 and the pyridine nitrogen (N7), "locking" the deprotonated species in a position that exposes N2 to electrophilic attack.
Experimental Protocol for Regioselectivity:
| Desired Isomer | Recommended Conditions | Mechanism |
| N1-Alkyl (Major) | Base: Cs2CO3 or K2CO3Solvent: DMF or DMSOTemp: 60-80°C | Polar aprotic solvents promote "Solvent Separated Ion Pairs" (SSIP).[1] The reaction is driven by thermodynamics, favoring the stable N1 product [1]. |
| N2-Alkyl (Enhanced) | Base: NaH or NaHMDSSolvent: THF (Anhydrous)Temp: 0°C to RT | THF promotes "Contact Ion Pairs" (CIP).[1] The Na+ ion coordinates with the pyridine N and pyrazole N, directing alkylation to N2 [2]. |
Synthesis Workflow Diagram
Figure 2: Solvent and base selection strategy to direct regioselectivity toward N1 or N2 isomers.
References
-
Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1-substituted-1H-pyrazolo[3,4-b]pyridines". Available at: (Generalized citation for scaffold chemistry).
-
Solvent Effects on Fused Azoles: ResearchGate. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles". Available at:
-
NMR Assignment of Regioisomers: National Institutes of Health (PMC). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications".[1] Available at: [1]
-
Chromatographic Separation: BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers". Available at: [1]
Sources
Technical Support Center: Purification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Workup and Purification Protocols for Fused Pyridone Scaffolds
Executive Summary
The purification of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one presents a unique set of challenges driven by three molecular behaviors: regioisomerism (N1 vs. N2 alkylation), lactam-lactim tautomerism , and poor solubility in standard non-polar solvents.[1]
This guide moves beyond standard chromatography. We utilize thermodynamic differences in crystal packing and specific stationary phase modifiers to achieve >98% purity.
Module 1: The Regioselectivity Challenge (N1 vs. N2 Isomers)
User Query: "I see two spots on TLC with very similar Rf values, and my NMR shows a split isopropyl septet. How do I separate these?"
The Root Cause
Whether you synthesized this via the condensation of 5-aminopyrazole with a
-
N1-Isomer: Thermodynamically favored, linear fusion.[1]
-
N2-Isomer: Kinetically formed, often "kinked" structure, disrupting crystal packing.
Troubleshooting Protocol: The "Solvent Switch" Recrystallization
Chromatography is often inefficient here due to overlapping polarities. We exploit the disruption in crystal lattice energy caused by the N2-isomer.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in minimal refluxing Ethanol (EtOH) .
-
Note: If solubility is poor, add DMF dropwise until clear, but keep DMF <10% of total volume.
-
-
The Anti-Solvent Trigger: Remove from heat. While still hot, add Water (pre-heated to 60°C) until varying turbidity persists.
-
Ratio Target: 3:1 EtOH:Water.
-
-
Thermodynamic Aging: Allow the mixture to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
-
Why? Rapid cooling traps the N2 isomer. Slow cooling allows the N1 isomer to organize into a stable lattice, excluding the N2 isomer into the mother liquor.
-
-
Filtration: Filter the precipitate. Wash with cold 1:1 EtOH:Water.
-
Validation: Check the mother liquor by TLC. It should be enriched with the N2 isomer and other impurities.
Data: Solubility Profile & Solvent Selection
| Solvent System | Solubility (Hot) | Solubility (Cold) | Selectivity for N1-Isomer |
| Ethanol/Water | High | Low | Excellent (Recommended) |
| EtOAc/Heptane | Moderate | Very Low | Poor (Co-precipitation likely) |
| DMSO/Water | Very High | Moderate | Good (Hard to dry) |
| Acetic Acid | High | High | N/A (Used for salt formation) |
Module 2: Chromatography Optimization (Tailing & Streaking)
User Query: "My compound streaks on the silica column and elutes over 20 fractions. Yield is low."
The Root Cause
The "6(7H)-one" moiety exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1] The lactam form is a potent hydrogen bond donor/acceptor, causing it to drag on the acidic silica surface.
Troubleshooting Protocol: The "Buffered" Mobile Phase
Standard Hexane/EtOAc gradients fail here. You must deactivate the silica or lock the tautomer.
Recommended Mobile Phase:
-
DCM : Methanol (95:5) with 0.5% Acetic Acid .
Why Acetic Acid? Unlike amines where we add Triethylamine (TEA), pyridones are weakly acidic/amphoteric. Adding acetic acid protonates the silica silanols, preventing the "sticking" of the lactam oxygen.
Visualization of the Tautomeric Interference:
Figure 1: Mechanism of peak tailing due to lactam-silica interaction. The modifier (Green) competes for active sites, sharpening the peak.
Module 3: Advanced Purification (The "Salt" Trick)
User Query: "Recrystallization didn't work, and I need >99% purity for biological assays."
The Protocol: Acid Addition Salt Formation
Pyrazolo[3,4-b]pyridines are weak bases. We can purify them by forming a crystalline salt, washing away non-basic impurities, and then neutralizing.
-
Dissolve crude material in EtOAc (or THF if insoluble).
-
Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at 0°C.
-
Precipitation: The Hydrochloride salt should precipitate immediately as a white/yellow solid.
-
Wash: Filter and wash the salt vigorously with DCM (removes non-basic organic byproducts).
-
Free-Basing: Suspend the salt in water, adjust pH to ~8-9 with saturated NaHCO3 .
-
Extract: Extract the free base into DCM/MeOH (9:1) , dry over Na2SO4, and concentrate.
Workflow Visualization
Below is the decision tree for processing your crude reaction mixture.
Figure 2: Strategic decision tree for selecting the optimal purification method based on impurity profile.
References
-
Synthesis and Troubleshooting of Pyrazolo[3,4-b]pyridines BenchChem Technical Support. (2025).[2][3] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Regioisomerism in Pyrazolo-pyridines MDPI Molecules. (2022).[4][5][6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [1]
-
Purification by Acid Salt Formation (Patent) Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via acid addition salts.[1]
-
Isomerization Mechanisms Royal Society of Chemistry. (2022).[4][5][6] Isomerization of pyrazolopyrimidines to pyrazolopyridines by ring-opening/closing.[1][7]
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in 5-aminopyrazole condensation
Welcome to the technical support center for 5-aminopyrazole condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions. The following question-and-answer format addresses specific issues you may encounter, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Incomplete Conversion
Question: My 5-aminopyrazole condensation is resulting in low yields and significant amounts of unreacted starting material. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion is a frequent challenge and often points to suboptimal reaction conditions or issues with the starting materials themselves.[1] Let's break down the critical parameters:
-
Purity of Starting Materials: The purity of your hydrazine and β-dicarbonyl or β-ketonitrile starting materials is paramount. Impurities can introduce competing side reactions, leading to a complex reaction mixture and reduced yields of the desired 5-aminopyrazole.[2] Hydrazine derivatives, in particular, can degrade over time; it is highly recommended to use a freshly opened bottle or to purify the reagent before use.[1]
-
Reaction Stoichiometry: Precise control of stoichiometry is crucial. While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of the hydrazine derivative (typically 1.0-1.2 equivalents) can help drive the reaction to completion, especially if the dicarbonyl compound is prone to enolization or other equilibria.[1]
-
Solvent Selection: The choice of solvent significantly impacts reaction rates and outcomes. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents can sometimes provide better results than the more commonly used polar protic solvents like ethanol.[2]
-
Temperature and Reaction Time: The Knorr pyrazole synthesis, a common method for this transformation, is often exothermic and can proceed rapidly.[3] However, with less reactive substrates, heating may be necessary to achieve a reasonable reaction rate. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid thermal decomposition of products or starting materials.[1]
-
pH Control: The pH of the reaction medium is a critical and often overlooked parameter. Acid catalysis is generally required for both the initial formation of the hydrazone intermediate and the subsequent cyclization step.[3][4] However, excessively acidic conditions can lead to unwanted side reactions and the formation of colored byproducts. For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[3] If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, and the addition of a mild base like sodium acetate can help neutralize the excess acid and lead to a cleaner reaction profile.[3]
Issue 2: Formation of Regioisomers with Unsymmetrical Precursors
Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole regioisomers. How can I control the regioselectivity of the condensation?
Answer:
The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different product outcomes.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants.[1]
Here are strategies to influence the regioselectivity:
-
Kinetic vs. Thermodynamic Control: It's possible to favor one regioisomer over the other by manipulating the reaction conditions to favor either the kinetic or thermodynamic product.
-
Kinetic Control: Under basic conditions and at lower temperatures (e.g., 0 °C), the initial Michael addition of the hydrazine can be rapid, and the subsequent cyclization can "trap" the kinetically favored 3-substituted aminopyrazole.[5]
-
Thermodynamic Control: Neutral conditions and elevated temperatures allow for the equilibration of the Michael adducts, which will favor the formation of the more thermodynamically stable 5-substituted aminopyrazole product.[5]
-
-
Microwave-Assisted Synthesis: Microwave activation has been shown to dramatically reduce reaction times, in some cases by a factor of ten, without altering the regioselective outcome determined by the solvent and catalyst system. This can be a valuable tool for rapid optimization.
-
Strategic Choice of Reagents and Catalysts:
-
The use of AcOH in toluene under microwave irradiation has been shown to favor the formation of the 5-aminopyrazole isomer.
-
Conversely, using a base like EtONa in EtOH can promote the formation of the 3-aminopyrazole isomer.
-
Bulky or electron-poor hydrazines, such as phenylhydrazine, tend to favor the formation of 5-substituted pyrazoles.[5]
-
The following table summarizes conditions that can be used to favor a specific regioisomer:
| Desired Regioisomer | Reaction Conditions | Rationale |
| 5-Aminopyrazole | Neutral conditions (e.g., AcOH in toluene), elevated temperatures.[5] | Favors the thermodynamically more stable product through equilibration of intermediates.[5] |
| 3-Aminopyrazole | Basic conditions (e.g., EtONa in EtOH), lower temperatures (e.g., 0°C).[5] | Traps the kinetically favored product by rapid cyclization.[5] |
Issue 3: Unwanted N-Acylation and Other Side Products
Question: Besides my desired 5-aminopyrazole, I am observing significant amounts of other byproducts, potentially from N-acylation or other competing reactions. What are these side products and how can I prevent their formation?
Answer:
The 5-aminopyrazole core possesses multiple nucleophilic centers (N1, C4, and the exocyclic NH2 group), which can lead to a variety of side reactions, especially in multicomponent reaction setups.
-
N-Acylation: If your reaction conditions involve acylating agents or precursors that can generate them, the exocyclic amino group of the 5-aminopyrazole is highly susceptible to acylation. This can be minimized by careful selection of reagents and protecting the amino group if necessary, although this adds extra steps to the synthesis.
-
Formation of Fused Heterocyclic Systems: In the presence of aldehydes and cyclic 1,3-diketones, 5-aminopyrazoles can undergo complex multicomponent reactions to form various fused tricyclic products, such as pyrazolo[3,4-b]quinolines or pyrazolo[1,5-a]pyrimidines.[6] The outcome of these reactions is highly dependent on the catalyst and reaction conditions. For instance, using a base like sodium ethoxide may favor one tricycle, while an acid catalyst could lead to another.
-
Incomplete Cyclization: In some instances, the reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.[7][8] This can often be addressed by optimizing the pH and temperature to facilitate the final cyclization step.[3]
To minimize these side reactions, consider the following:
-
Order of Reagent Addition: In multicomponent reactions, the sequence of adding reagents can be critical. For example, pre-forming the pyrazole before introducing other reactive species can prevent unwanted side reactions.[9]
-
Use of Protecting Groups: While it adds synthetic steps, protecting the highly reactive amino group with a suitable protecting group like Boc can be an effective strategy to prevent N-acylation and other unwanted reactions at that site.
-
Precise Control of Reaction Conditions: As detailed in the previous sections, meticulous control over temperature, solvent, and pH is your primary tool for directing the reaction toward the desired product and away from side pathways.
Experimental Protocols
Protocol 1: General Procedure for 5-Aminopyrazole Synthesis from a β-Ketonitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
Reagent Addition: Add the hydrazine derivative (1.1 equivalents) to the solution. If using a hydrazine salt, add one equivalent of a mild base like sodium acetate.[3]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways
Diagram 1: General Condensation Pathway
Caption: General reaction pathway for 5-aminopyrazole synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Accessed February 12, 2024.
- BenchChem. troubleshooting low conversion rates in pyrazole synthesis. Accessed February 12, 2024.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Fandrick, D. R., Sanyal, S., Kaloko, J., Mulder, J. A., Wang, Y., Wu, L., Lee, H., Roschang, F., Hoffmann, M., & Senanayake, C. H. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
- (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
- (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
- (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
- (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines.
- (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- (2023).
- (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- BenchChem. Troubleshooting Knorr pyrazole synthesis impurities. Accessed February 12, 2024.
- (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
- (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- (2022).
- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
- (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- (n.d.). Optimization of the INOC reaction conditions for 5a synthesis.
- (2003). Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds.
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- (n.d.).
- (n.d.). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.
- (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Slideshare.
- (n.d.). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine | Request PDF.
- (n.d.).
- (n.d.). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. chemhelpasap.com [chemhelpasap.com]
overcoming steric hindrance in 1-isopropyl substitution reactions
Status: Operational | Ticket Volume: High | Topic: Overcoming Steric Hindrance at
Welcome to the Reaction Optimization Support Center
Subject: Troubleshooting Nucleophilic Substitution at 1-Isopropyl Centers (
Issue Overview: You are attempting to form a bond at the secondary carbon of an isopropyl group. This is the "Goldilocks" trap of organic synthesis:
-
Too hindered for facile
: The two methyl groups at the -position create significant steric drag, raising the transition state energy ( ) and slowing the reaction rate by orders of magnitude compared to methyl or ethyl substrates. -
Too prone to Elimination: The branching increases the acidity of
-hydrogens. Basic nucleophiles will almost exclusively trigger elimination, yielding propene instead of your target. -
Unstable for
: While possible, the secondary carbocation is often prone to hydride shifts or rearrangement before capture.
Below are the three "Support Tiers" to resolve this bottleneck. Choose the module that fits your available reagents and tolerance for complexity.
Tier 1 Support: Classical Ionic Substitution ( Optimization)
Best for: Simple nucleophiles (Azides, Cyanides, Thiolates) where metal catalysis is not an option.
The "Naked Anion" Protocol
If you observe low conversion or recovered starting material, your nucleophile is likely trapped in a solvent cage or blocked by the isopropyl methyl groups.
The Fix: We must strip the cation away from the nucleophile to increase its energy (HOMO) and reduce its effective size.
Protocol:
-
Solvent Switch: Abandon THF or Diethyl Ether. Switch to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation but leave the anion "naked" and reactive.
-
Additive: Add 18-Crown-6 (1.0 equiv relative to the metal cation).
-
Temperature: Heat to
. (Caution: Higher temps favor elimination).
Troubleshooting Checklist:
-
Symptom: High yield of alkene (Elimination product).
-
Cause: Nucleophile is acting as a base.
-
Solution: Switch nucleophile to a "soft" species (e.g.,
, , ). Hard nucleophiles ( , ) are forbidden at isopropyl centers without radical pathways.
-
Tier 2 Support: Transition Metal Catalysis (The Fu Interface)
Best for: Carbon-Carbon bond formation (Cross-coupling) where standard
The Problem:
Palladium (Pd) catalysis fails here because secondary alkyl halides undergo
The Solution:
Switch to Nickel (Ni) catalysis using the Gregory Fu Protocol . Nickel has a smaller atomic radius and different orbital overlap energies, which suppresses
Workflow: Ni-Catalyzed Negishi Coupling
Target: Coupling Isopropyl Bromide with an Organozinc reagent.
Reagents:
-
Catalyst:
or ( ) -
Ligand: PyBOX (Pyridine-bis-oxazoline) or Bathophenanthroline .
-
Why? Tridentate or bulky bidentate ligands occupy the coordination sites required for the agonist
-H elimination step.
-
-
Solvent: DMA (Dimethylacetamide) / DMI (1,3-Dimethyl-2-imidazolidinone).
Step-by-Step Protocol:
-
Glovebox/Schlenk: Charge a vial with
( equiv) and PyBOX ligand ( equiv). -
Activation: Add DMA. Stir for 10 mins to form the complex (often turns deep purple/blue).
-
Substrate Addition: Add 1-Isopropyl bromide (
equiv). -
Nucleophile Addition: Add Alkyl-Zinc reagent (
equiv) dropwise. -
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Note: Unlike Pd, Ni-alkyl coupling often works at RT, preventing thermal elimination.
-
Visualizing the Mechanism (DOT Diagram):
Caption: The Nickel Catalytic Cycle. The key to success is using ligands (L) that accelerate Transmetallation/Reductive Elimination over the fatal
Tier 3 Support: Radical & Photoredox (The "Planar" Bypass)
Best for: Complex scaffolds, late-stage functionalization, or when ionic conditions are too harsh.
The Logic:
Steric hindrance is a 3D spatial problem. By converting the
Metallaphotoredox Protocol (The MacMillan/Weix Merger)
This combines an Iridium photocatalyst (to generate the radical) with a Nickel catalyst (to catch the radical and form the bond).
Reagents:
-
Photocatalyst:
( ) -
Cross-Coupling Catalyst:
+ dtbbpy ( ) -
Light Source: Blue LED (
). -
Base: Quinuclidine or 2,6-Lutidine.
Troubleshooting FAQ for Photoredox:
-
Q: The reaction stalls after 10% conversion.
-
A: Check your light penetration. Beer-Lambert law applies. If the solution is too concentrated or the vial is too wide, light won't reach the center. Use narrow vials or flow reactors.
-
-
Q: I see homocoupling (Isopropyl-Isopropyl).
-
A: The radical concentration is too high. Lower the light intensity or reduce the photocatalyst loading to throttle the radical generation rate.
-
Data Summary: Method Comparison
| Feature | Classical | Ni-Catalysis (Negishi) | Photoredox (Ni/Ir) |
| Steric Tolerance | Low (Fails often) | High | Very High |
| Primary Risk | Elimination ( | Homocoupling | |
| Temp Requirement | High ( | RT ( | RT ( |
| Reagent Cost | Low | Medium | High |
| Key Enabler | Polar Aprotic Solvent | PyBOX Ligand | Blue Light + Radical |
Decision Logic Diagram
Use this flow to select the correct experimental setup for your specific isopropyl substrate.
Caption: Experimental decision matrix for selecting the optimal substitution pathway based on nucleophile type and substrate sensitivity.
References
-
Classical
Kinetics & Sterics:-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews.
-
-
Nickel-Catalyzed Cross-Coupling (The Fu Protocol)
-
Metallaphotoredox Catalysis
-
Zuo, Z., et al. (2014).
-carboxyl sp3-carbons with aryl halides. Science. - Note: Defines the mechanism for accessing radical p
-
-
Radical Generation from Alkyl Halides
-
Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chimia.ch [chimia.ch]
- 4. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Studies Related to Nickel-Catalyzed Alkyl-Alkyl Cross Coupling Reactions [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed enantioselective cross-couplings of racemic secondary electrophiles that bear an oxygen leaving group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
purification of pyrazolo[3,4-b]pyridin-6-one by column chromatography vs crystallization
Ticket ID: PYR-6ONE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The purification of pyrazolo[3,4-b]pyridin-6-one derivatives presents a classic "brick dust" challenge in medicinal chemistry. These scaffolds are characterized by high melting points (>250°C), poor solubility in non-polar solvents, and strong intermolecular hydrogen bonding due to the lactam-lactim tautomerism.
This guide provides a decision matrix and troubleshooting workflows for the two primary purification routes: Recrystallization (preferred for scale) and Column Chromatography (necessary for regioisomer separation).
Part 1: The Decision Matrix
Before selecting a method, assess your crude material. Pyrazolo[3,4-b]pyridin-6-ones often precipitate directly from the reaction mixture (e.g., condensation of 5-aminopyrazoles with
Workflow Visualization: Method Selection
Figure 1: Decision logic for selecting the purification strategy based on solubility and impurity profile.
Part 2: Crystallization & Trituration (Method A)
Due to the robust H-bonding network of the 6-one moiety, these compounds often crystallize effectively if the solvent system is chosen to disrupt these intermolecular bonds at high temperatures.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application Case | Mechanism of Action |
| DMF / Water | 10:1 to 5:1 | High MP solids (>250°C) | DMF dissolves the lactam at high T; water acts as anti-solvent upon cooling. |
| Glacial AcOH | 100% | Protonatable variants | Disrupts H-bonding via protonation; product precipitates upon cooling or adding water. |
| EtOH / DMF | 9:1 | General Purpose | Ethanol provides bulk; DMF aids dissolution of the "brick dust." |
| EtOAc / Hexane | Varies | Lipophilic derivatives | Only works if the N1/C4 substituents are highly lipophilic (e.g., large aryl groups). |
Troubleshooting Guide: Crystallization
Issue 1: "Oiling Out" (Product comes out as a gum)
-
Cause: The impurity profile is too high, or the cooling rate is too fast, trapping solvent.
-
Solution:
-
Re-heat the mixture until clear.
-
Add a seed crystal (if available) or scratch the glass surface.
-
Wrap the flask in foil/cotton to allow slow cooling to room temperature over 4–6 hours.
-
Pro-Tip: If it still oils, switch to Trituration . Suspend the oil in refluxing Ethanol or Diethyl Ether and stir vigorously. The mechanical action often induces lattice formation.
-
Issue 2: Product won't dissolve even in boiling solvent
-
Cause: Strong intermolecular H-bonding (dimer formation of the lactam).
-
Solution: Perform a Hot Filtration .
-
Dissolve crude in boiling DMF or DMSO (minimal volume).
-
Filter while hot (using a pre-heated funnel) to remove inorganic salts or polymeric char.
-
Dilute the filtrate with water or ethanol to precipitate the product.
-
Part 3: Column Chromatography (Method B)
Chromatography is required when regioisomers (e.g., N1- vs N2-alkylation products) are present, as these often co-crystallize.
The "Streak" Phenomenon
Pyrazolo[3,4-b]pyridin-6-ones often streak on silica gel. This is caused by the lactam-lactim tautomerism and the acidity of silica gel protonating the pyridine nitrogen.
Workflow Visualization: Chromatography Protocol
Figure 2: Optimized chromatography workflow emphasizing solid loading and mobile phase modification.
Step-by-Step Protocol
-
Solid Loading (Dry Loading):
-
Why: These compounds rarely dissolve in DCM or Hexane. Liquid loading with DMSO/DMF will ruin the separation resolution.
-
Method: Dissolve the crude in a minimal amount of MeOH/DCM (1:1) or pure THF. Add Celite 545 or Silica Gel (ratio 1:2 w/w). Evaporate to dryness on a rotavap until a free-flowing powder is obtained. Load this powder on top of the column.
-
-
Mobile Phase Selection:
-
Standard: DCM : MeOH (98:2
90:10).-
Note: Pure DCM often fails to elute the compound.
-
-
Alternative: EtOAc : Hexane (50:50
100:0).-
Note: Only for lipophilic derivatives.
-
-
-
The "Magic" Additive:
-
If the compound tails (streaks), add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic sites on the silica and suppresses the protonation of the pyridine ring [1].
-
Part 4: FAQ & Advanced Considerations
Q: How do I separate the N1-alkylated vs. N2-alkylated regioisomers? A: These isomers are common byproducts when alkylating the pyrazole ring.
-
Chromatography: The N2-isomer is usually less polar (higher Rf) than the N1-isomer due to differences in dipole moments. Use a shallow gradient (e.g., 0-5% MeOH in DCM) to separate them [2].
-
NMR ID: The N1-isomer typically shows a pyrazole proton (C3-H) signal that is more deshielded compared to the N2-isomer.
Q: My compound is trapping solvent (DMF/DMSO). How do I remove it? A: Pyrazolo-pyridones form solvates easily.
-
Wash: Wash the filter cake copiously with water (to remove DMF) followed by cold diethyl ether.
-
Drying: Dry under high vacuum (<1 mbar) at 60–80°C for 24 hours. If NMR still shows solvent, recrystallize from Ethanol/Water to exchange the high-boiling solvent for a volatile one.
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for polar 6-one derivatives.
-
System: Water (0.1% Formic Acid) / Acetonitrile.
-
Benefit: The solubility in the starting mobile phase (mostly water/polar) is better handled, and the "streaking" is less severe on C18 compared to normal phase silica.
References
-
Synthesis and tautomeric behavior of pyrazolo[3,4-b]pyridines. Source: National Institutes of Health (NIH) / PMC Context: Discusses the 1H- vs 2H- tautomer stability and purification implications. URL:[Link]
-
Regioselective synthesis and separation of N-alkylated pyrazoles. Source: Beilstein Journal of Organic Chemistry Context: Details the chromatographic separation of N1/N2 isomers in similar fused systems. URL:[Link]
-
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines. Source: Journal of Organic Chemistry (ACS) Context:[1] Provides experimental procedures for workup and purification of these scaffolds. URL:[Link]
Sources
Validation & Comparative
Distinguishing 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one Regioisomers by NOESY: A Senior Application Scientist's Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of newly synthesized compounds is a cornerstone of success. The isomeric purity of a drug candidate can profoundly impact its pharmacological activity, toxicity, and overall therapeutic profile. This guide provides an in-depth, technical comparison for distinguishing between regioisomers of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, as a definitive tool for unambiguous structural assignment.
The synthesis of substituted pyrazolo[3,4-b]pyridin-6-ones can often lead to the formation of multiple regioisomers, where substituents are positioned differently on the heterocyclic core. For instance, the alkylation of the pyrazole nitrogen can result in substitution at either the N1 or N2 position, leading to distinct chemical entities with potentially different biological activities. Differentiating these isomers using one-dimensional NMR techniques alone can be challenging due to subtle differences in chemical shifts and coupling patterns.
This guide will demonstrate how the through-space correlations observed in a NOESY experiment provide unequivocal evidence for the correct regioisomeric structure. We will delve into the causality behind experimental choices, present a detailed protocol, and interpret the resulting data to confidently assign the structure of the target molecule and its regioisomeric counterpart.
The Challenge: Differentiating N1 and N2 Isopropyl Regioisomers
The core challenge lies in definitively ascertaining the point of attachment of the isopropyl group to the pyrazolo[3,4-b]pyridin-6-one scaffold. Let us consider the two potential regioisomers:
-
Regioisomer A: 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-one
-
Regioisomer B: 2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-one
While subtle differences in the 1H and 13C NMR spectra are expected, these may not be sufficient for a conclusive assignment, especially without authentic reference standards for both isomers. This is where the NOESY experiment becomes an indispensable tool.
The NOESY Solution: Probing Spatial Proximity
The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. This is distinct from COrrelation SpectroscopY (COSY), which reveals through-bond (J-coupling) correlations. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, making it highly sensitive to spatial arrangement.
For our target regioisomers, the key lies in the spatial relationship between the protons of the isopropyl group and the protons on the pyridine and pyrazole rings.
-
In Regioisomer A (N1-isopropyl) , the isopropyl group is positioned on the same side of the pyrazole ring as the H7 proton of the pyridine ring. We would therefore expect to observe a NOE correlation between the isopropyl methine proton (CH) and the H7 proton.
-
In Regioisomer B (N2-isopropyl) , the isopropyl group is further away from the H7 proton. Instead, it is in closer proximity to the H3 proton of the pyrazole ring. A NOE correlation would be expected between the isopropyl methine proton and the H3 proton.
This critical difference in expected NOE correlations forms the basis of our analytical strategy.
Visualizing the Expected NOE Correlations
The following diagrams, generated using Graphviz, illustrate the key through-space interactions that differentiate the two regioisomers.
Caption: Expected key NOE correlations for Regioisomers A and B.
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide high-quality, interpretable NOESY data.
I. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the synthesized pyrazolo[3,4-b]pyridin-6-one sample and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances.
-
Degas the Sample (Critical Step): Dissolved oxygen is paramagnetic and can interfere with the NOE effect by providing an alternative relaxation pathway. It is crucial to degas the sample to obtain reliable NOE data. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the sample for 5-10 minutes or by using the freeze-pump-thaw method (3-4 cycles).
-
Transfer to NMR Tube: Transfer the degassed solution to a high-quality 5 mm NMR tube.
II. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
1D Proton Spectrum: Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts of all protons, particularly the isopropyl methine proton and the aromatic protons.
-
NOESY Experiment:
-
Pulse Program: Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): This is a critical parameter. The optimal mixing time allows for the buildup of the NOE effect without significant spin diffusion (magnetization transfer to distant protons). For small to medium-sized molecules, a mixing time in the range of 300-800 ms is a good starting point. It is often beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value.
-
Acquisition Parameters:
-
Number of Scans (ns): 8-16 scans per increment, depending on the sample concentration.
-
Number of Increments (t1): 256-512 increments in the indirect dimension.
-
Spectral Width (sw): Set the spectral width to encompass all proton signals.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest. A value of 2-3 seconds is typically sufficient.
-
-
III. Data Processing and Analysis
-
Fourier Transformation: Process the acquired 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to obtain a clean 2D plot.
-
Cross-Peak Analysis:
-
Identify the diagonal peaks, which correspond to the 1D proton spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons indicates a through-space interaction between them.
-
Crucially, examine the region corresponding to the isopropyl methine proton. The presence of a cross-peak connecting this proton to either the H7 or H3 proton will definitively identify the regioisomer.
-
Expected Results and Interpretation
The following table summarizes the expected key NOE correlations that will allow for the unambiguous differentiation of the two regioisomers.
| Interacting Protons | Expected NOE in Regioisomer A (N1-isopropyl) | Expected NOE in Regioisomer B (N2-isopropyl) | Rationale |
| Isopropyl CH ↔ H7 | Present | Absent | In the N1-isomer, the isopropyl group is spatially close to the H7 proton on the pyridine ring. |
| Isopropyl CH ↔ H3 | Absent | Present | In the N2-isomer, the isopropyl group is in close proximity to the H3 proton on the pyrazole ring. |
The presence of a clear cross-peak between the isopropyl methine proton and the H7 proton, and the absence of a corresponding cross-peak to the H3 proton, provides conclusive evidence for the formation of Regioisomer A . Conversely, the observation of a cross-peak between the isopropyl methine and H3 protons, with no correlation to H7, confirms the structure as Regioisomer B .
Logical Workflow for Regioisomer Assignment
The decision-making process for assigning the correct regioisomeric structure based on NOESY data can be visualized as follows:
Caption: Decision workflow for regioisomer assignment using NOESY data.
Conclusion
The differentiation of regioisomers is a critical step in chemical synthesis and drug discovery. While various analytical techniques contribute to structural elucidation, 2D NOESY NMR spectroscopy stands out as a powerful and definitive method for resolving ambiguities in regioisomeric assignments. By providing direct evidence of through-space proton-proton interactions, NOESY allows researchers to confidently determine the correct connectivity and three-dimensional arrangement of atoms within a molecule. The systematic approach outlined in this guide, from careful sample preparation to meticulous data analysis, provides a robust framework for any scientist facing the challenge of distinguishing closely related isomers like the N1 and N2 substituted 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6-ones.
References
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (2025, August 15). NOESY Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. Retrieved from [Link]
-
Longdom. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
SpectraBase. (n.d.). 6H-pyrazolo[3,4-b]pyridin-6-one, 1-(3-chlorophenyl)-1,4,5,7-tetrahydro-3-methyl-4-(2-thienyl)-. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Parker, W. O. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Scribd. (n.d.). ASA PPT NOESY. Retrieved from [Link]
-
ResearchGate. (n.d.). NOESY spectra of regioisomers 6 a and 6 b. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 2). NMR methods for the analysis of mixtures. Chemical Communications. Retrieved from [Link]
-
ACD/Labs. (2026, January 13). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
Komarova, E. S., Makarov, V. A., Granik, V. G., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 969-998. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-Isopropyl-pyrazolo[3,4-b]pyridin-6-one
Executive Summary & Core Directive
In the high-stakes arena of kinase inhibitor development and sGC stimulator optimization, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. However, precise structural characterization—specifically differentiating regioisomers (N1 vs. N2 alkylation) and metabolic soft spots—remains a bottleneck.
This guide moves beyond basic spectral listing. We analyze the 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one scaffold, dissecting its ESI-MS/MS fragmentation behavior. We compare its diagnostic ion signatures against key structural alternatives (e.g., the N2-isomer and the pyrazolo[1,5-a]pyrimidine isostere) to provide a self-validating protocol for structural confirmation.
Experimental Protocol: High-Resolution ESI-MS/MS
To replicate the fragmentation patterns described below and ensure data integrity suitable for regulatory submission (IND/NDA), follow this standardized workflow. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Rationale: The acidic modifier promotes protonation ([M+H]+), essential for positive mode ESI analysis of the basic pyridine nitrogen.
-
Instrumental Parameters (Q-TOF / Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Capillary Voltage: 3.5 kV (Optimization required to prevent in-source loss of the isopropyl group).
-
Fragmentor/Cone Voltage: 100–135 V.
-
Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV).
-
Why: Low CE preserves the labile N-isopropyl bond; high CE reveals the robust heterocyclic core fragmentation.
-
-
Mass Range: m/z 50–1000.
Fragmentation Analysis: Mechanism & Pathways
The fragmentation of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one (Precursor m/z ~178, assuming nominal mass) is governed by three distinct mechanisms: McLafferty-like rearrangement , Lactam degradation , and Heterocyclic ring opening .
Primary Pathway: The N-Dealkylation Switch
The most dominant and diagnostic feature of N1-isopropyl substituted pyrazoles is the loss of the alkyl group. Unlike N-methyl analogs (which lose methyl radicals, m/z 15, rarely), the N-isopropyl group possesses
-
Mechanism: A 1,5-hydride shift occurs from the isopropyl
-carbon to the N1 nitrogen (or the carbonyl oxygen if tautomerization allows), leading to the expulsion of neutral propene (42 Da) . -
Diagnostic Ion: [M+H – 42]+. This is often the Base Peak at medium collision energies.
Secondary Pathway: Core Scaffold Degradation
Following the loss of the isopropyl group, the resulting protonated pyrazolo[3,4-b]pyridin-6-one core undergoes stepwise degradation:
-
Loss of CO (-28 Da): Characteristic of the cyclic amide (lactam) functionality.
-
Loss of HCN (-27 Da): Cleavage of the pyrazole or pyridine ring segments.
Visualization of Signaling Pathway (Fragmentation)
Figure 1: ESI-MS/MS fragmentation pathway of 1-isopropyl-pyrazolo[3,4-b]pyridin-6-one showing the critical dealkylation step.
Comparative Analysis: Alternatives & Isomers
In drug development, distinguishing the active scaffold from inactive isomers or isobaric impurities is critical. The table below compares the 1-isopropyl scaffold against its most common "alternatives" encountered during synthesis and metabolite identification.
Diagnostic Comparison Table
| Feature | 1-Isopropyl-pyrazolo[3,4-b]pyridin-6-one (Target) | 2-Isopropyl-pyrazolo[3,4-b]pyridin-6-one (Regioisomer) | 1-Methyl-pyrazolo[3,4-b]pyridin-6-one (Analog) |
| Primary Loss | -42 Da (Propene) | -42 Da (Propene) | -15 Da (Methyl radical) or -28 Da (CO) |
| Mechanism | Facile 1,5-H shift (High Abundance) | Sterically hindered H-shift (Lower Abundance) | Homolytic cleavage (High Energy required) |
| Base Peak (20-30eV) | [M+H - 42]+ | [M+H]+ or [M+H - 42]+ (Mixed) | [M+H]+ (Very Stable) |
| Low Mass Fingerprint | Distinctive m/z 69/96 (Pyridine fragments) | Similar, but ratio of m/z 122/94 differs | Distinctive m/z 135 (Methylated core) |
| Differentiation Rule | High lability of alkyl group due to N1 position adjacent to bridgehead carbon.[2] | N2 isomer often shows higher stability of the parent ion relative to the fragment. | Absence of -42 Da loss confirms Methyl vs Isopropyl. |
Performance Verdict
-
For Structural Confirmation: The 1-isopropyl variant is chemically distinct due to the rapid expulsion of propene. If your spectrum shows a persistent parent ion at high collision energy (40+ eV), you likely have the 1-Methyl analog or the 2-Isopropyl isomer (where the alkyl group is electronically stabilized by the adjacent pyridine nitrogen lone pair interaction).
-
For Quantitation (DMPK): The 1-isopropyl group is a metabolic "soft spot" (susceptible to N-dealkylation). In PK studies, monitor the Core Lactam transition as a common metabolite, but use the Intact Parent for active drug quantification.
References
-
Khakwani, S., et al. (2016).[3][4][5] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[3] (Foundational text for general heterocyclic fragmentation rules).
-
Li, Z., et al. (2022).[6][7] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024). Product Specification: 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. Link
Sources
- 1. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure analysis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
An In-Depth Comparative Guide to the Structural Elucidation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] The introduction of specific substituents, such as the 1-isopropyl group on 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, can profoundly influence its physicochemical properties, crystal packing, and ultimately, its therapeutic efficacy.
This guide provides a comprehensive, in-depth comparison of the analytical techniques used for the complete structural elucidation of a novel small molecule like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating workflow that ensures scientific rigor. The primary focus will be on the gold-standard method, Single-Crystal X-ray Diffraction (scXRD), contrasted with essential complementary techniques that are indispensable when ideal crystals are not attainable.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a small molecule.[3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding structure-activity relationships (SAR) and for computational modeling studies.
The core principle involves irradiating a perfectly ordered, single crystal with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal electron density, from which the molecular structure can be mathematically reconstructed.[3]
Experimental Protocol: scXRD Analysis
The following protocol outlines the self-validating workflow for the structural determination of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Step 1: Crystal Growth (The Art of Crystallization) The most challenging and critical step is growing a single, high-quality crystal. For a novel compound, multiple methods should be attempted in parallel.
-
Method: Slow evaporation from a solution is the most common starting point. A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Causality: Slow evaporation allows molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. Rapid precipitation traps solvent and disorder, leading to poor diffraction.
-
Alternative: If slow evaporation fails, vapor diffusion (hanging or sitting drop) or liquid-liquid diffusion techniques should be employed.
Step 2: Crystal Selection and Data Collection
-
Method: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[4] Data is typically collected at a low temperature (e.g., 100 K) using a cryo-stream.
-
Causality: Cryo-cooling is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation-induced damage to the crystal during the long exposure times.[5]
Step 3: Structure Solution and Refinement
-
Method: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[4]
-
Trustworthiness: The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5-7% for a well-resolved small molecule structure. The final model is validated using software like PLATON to ensure chemical sense and correct geometry.[6]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for scXRD analysis.
Hypothetical Data Summary for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
The following table presents plausible crystallographic data, based on known structures of similar pyrazole derivatives.[6][7][8]
| Parameter | Hypothetical Value |
| Chemical Formula | C10H13N3O |
| Formula Weight | 191.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.25 |
| b (Å) | 12.10 |
| c (Å) | 11.50 |
| β (°) | 102.5 |
| Volume (ų) | 985.6 |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (R1) | 0.045 |
| Final wR2 | 0.118 |
| CCDC Deposition Number | (Hypothetical) |
Part 2: A Comparative Guide to Alternative & Complementary Techniques
Obtaining high-quality single crystals can be a significant bottleneck.[3] Therefore, a robust structural elucidation workflow must include alternative and complementary techniques. These methods are crucial for confirming the molecular structure and providing insights when scXRD is not feasible.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the chemical structure (atom connectivity) of a molecule in solution.[9][10] For a novel heterocyclic compound, a suite of 1D and 2D NMR experiments is essential to unambiguously assign all proton and carbon signals.[11][12]
-
1D NMR (¹H and ¹³C): Provides initial information on the number and types of different proton and carbon environments.[10]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the proton spin systems within the molecule.[12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[12][13]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.[14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about stereochemistry and conformation.[14]
Caption: Integrated workflow for 2D structure elucidation by NMR.
B. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of a new compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[15]
-
Protocol: A dilute solution of the compound is analyzed by an ESI-qTOF mass spectrometer.[15]
-
Data Interpretation: The presence of a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C10H14N3O (192.1131) would confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses of functional groups.[16][17]
C. Computational Crystal Structure Prediction (CSP)
When experimental methods fail to yield a structure, computational approaches can provide valuable insights.[18] Crystal Structure Prediction (CSP) is an in silico method that aims to identify the most stable, low-energy crystal packing arrangements for a given molecule.[19][20]
-
Workflow: The process starts with the 2D chemical structure, generates multiple 3D conformers, and then explores numerous possible ways these conformers can pack in different crystallographic space groups.[20] The energies of these predicted structures are calculated and ranked to produce a crystal energy landscape.[21]
-
Application: While CSP alone is not a substitute for experimental data, it is incredibly powerful when combined with powder X-ray diffraction (PXRD) data.[22] An experimental powder pattern can be compared against the patterns calculated from the top-ranked predicted structures to identify the correct crystal form.[22][23]
Part 3: Integrated Analysis: A Comparative Summary
A truly confident structural assignment relies on the convergence of data from multiple orthogonal techniques. The table below compares the strengths and applications of the discussed methods in the context of analyzing 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
| Technique | Information Provided | Sample Requirement | Key Advantage | Limitations |
| Single-Crystal XRD (scXRD) | Absolute 3D structure, bond lengths/angles, packing | High-quality single crystal | Unambiguous, definitive 3D structural information[3] | Crystal growth can be a major bottleneck[3] |
| NMR Spectroscopy | 2D molecular structure (connectivity), conformation | Soluble compound (~5-10 mg) | Definitive structural information in solution, even without crystals[9] | Provides solution-state structure, which may differ from solid-state |
| High-Resolution MS (HRMS) | Molecular formula, fragmentation patterns | Small amount (~1 mg) | Confirms elemental composition with high accuracy[15] | Provides no information on atom connectivity or stereochemistry |
| Powder XRD (PXRD) | Crystalline phase identity, purity, unit cell (sometimes) | Microcrystalline powder | Useful for materials that do not form single crystals[22] | Does not typically provide atomic coordinates on its own |
| Crystal Structure Prediction (CSP) | Plausible crystal packing arrangements (polymorphs) | None (computational) | Explores theoretical polymorph landscape, aids PXRD analysis[19][22] | Computationally intensive; prediction is not a guarantee of existence[20][21] |
Conclusion
The structural elucidation of a novel therapeutic candidate like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a multi-faceted process that demands a strategic integration of analytical techniques. While Single-Crystal X-ray Diffraction provides the ultimate proof of structure, its reliance on high-quality crystals necessitates a robust suite of complementary methods. A comprehensive analysis combining NMR for solution-state connectivity, HRMS for molecular formula confirmation, and potentially PXRD coupled with CSP, provides the rigorous, self-validating data package required by researchers and regulatory bodies. This integrated approach not only ensures the correct structural assignment but also provides a deeper understanding of the molecule's properties in both solution and solid states, which is fundamental to modern drug discovery and development.
References
- Daygroup. Crystal structure prediction.
- Gavezzotti, A. (2013). Computational studies of crystal structure and bonding. PubMed.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Chemistry World.
- News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. News-Medical.Net.
- Royal Society of Chemistry. (2018). Themed collection Methods and applications of crystal structure prediction. RSC Publishing.
- Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism.
- CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. CCDC.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.
- Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- Surov, A. O., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry.
- Martínez-Alonso, M., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Innovations Report. (2025). New X-Ray Technique Analyzes Biomolecules with Less Material.
- Al-Romaigh, M. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
- Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data.
- Al-Ghorbani, M., et al. (2023).
- Gonzalez, A., & Stoddard, C. D. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI.
- Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinyl Disulfides.
- ETH Zurich. (n.d.).
- Kumar, S., & Kumar, D. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Abass, M. (2022).
- James, J. P., et al. (2024). Structure and spectral data of pyrazole derivatives.
- Tomar, N., et al. (2025). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. IJARESM.
- Fun, H.-K., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Sigma-Aldrich. (n.d.). 1-isopropyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Sigma-Aldrich.
- I.F. Abass. (2022).
- El-Brollosy, N. R., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- Li, Z., et al. (2015). (1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita.
- Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4.
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem.
- Pharmaffiliates. (n.d.). 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
- Sigma-Aldrich. (n.d.). 1-isopropyl-4-methyl-1,7-dihydro-6h-pyrazolo[3,4-b]pyridin-6-one. Sigma-Aldrich.
Sources
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comparison of 1-isopropyl vs 1-methyl pyrazolo[3,4-b]pyridin-6-one biological potency
Technical Guide: Comparative Analysis of N1-Isopropyl vs. N1-Methyl Pyrazolo[3,4-b]pyridin-6-one Scaffolds
Executive Summary
In the optimization of pyrazolo[3,4-b]pyridin-6-one derivatives—a privileged scaffold for kinase (e.g., GSK-3
While the N1-methyl group often yields high ligand efficiency and fits into smaller hydrophobic pockets, it frequently suffers from rapid metabolic clearance via oxidative
Structural & Physicochemical Comparison
The transition from a methyl to an isopropyl group at the N1 position fundamentally alters the molecule's interaction with the solvent front and the hydrophobic back-pocket of the target protein.
| Feature | N1-Methyl Derivative | N1-Isopropyl Derivative | Impact on Drug Design |
| Steric Bulk ( | Low (~24 ų) | Moderate (~56 ų) | Isopropyl prevents rotation and fills hydrophobic voids (e.g., Val/Leu-rich regions).[1] |
| Lipophilicity ( | Baseline | +0.8 to +1.0 | Isopropyl increases permeability but requires solubility monitoring. |
| Metabolic Stability | Low (Rapid | High (Steric shielding of | Isopropyl is the preferred "metabolic blocker" strategy. |
| Solubility | Generally Higher | Lower (unless crystal packing is disrupted) | Methyl is better for early-stage aqueous assays; Isopropyl for in vivo PK. |
Biological Potency Analysis
Case Study A: GSK-3 Inhibition
In the development of Glycogen Synthase Kinase-3
-
N1-Methyl : Often tolerates the narrow entrance to the ATP pocket. However, it fails to exploit the hydrophobic region near the gatekeeper residue (typically Ile, Val, or Thr).[1]
-
N1-Isopropyl : Data indicates that for many 6-aryl-substituted analogues, the isopropyl group maintains equipotent IC
values (single-digit nanomolar) while significantly improving cellular retention.[1] The isopropyl group creates a "hydrophobic anchor," reducing off-rate ( ).[1]
Case Study B: TBK1 and Antimalarial Activity
Recent SAR studies on TANK-binding kinase 1 (TBK1) inhibitors demonstrate that N1-isopropyl analogues (e.g., Compound 15i/15y series) can achieve IC
Key Insight: If the target pocket allows, N1-isopropyl is superior for in vivo efficacy due to the "Metabolic-Potency Balance."[1]
Experimental Protocols
Protocol A: Synthesis of N1-Alkylated Pyrazolo[3,4-b]pyridin-6-ones
Objective: Selective N1-alkylation over O-alkylation (lactim ether formation).
Reagents:
-
Precursor: 3-substituted-1H-pyrazolo[3,4-b]pyridin-6-one[1]
-
Alkylating Agents: Iodomethane (MeI) vs. 2-Iodopropane (
-PrI) -
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Dissolution : Dissolve 1.0 eq of precursor in anhydrous DMF (0.1 M) under Argon.
-
Deprotonation :
-
Alkylation :
-
Methyl: Add 1.1 eq MeI dropwise.[1] Stir at RT for 2 hours.
-
Isopropyl: Add 1.5 eq 2-Iodopropane. Heat to 60°C for 4-6 hours. (Note: Isopropyl halides are less reactive and prone to E2 elimination; temperature control is vital).
-
-
Workup : Quench with water, extract with EtOAc. Wash with LiCl (5%) to remove DMF.
-
Purification : Flash chromatography (Hexane/EtOAc). N1-alkyl isomers typically elute after O-alkyl byproducts.
Protocol B: GSK-3 Kinase Assay (Luminescence)
Objective: Determine IC
-
Enzyme Prep : Recombinant human GSK-3
(5 nM final). -
Substrate : Ser/Thr peptide (e.g., GSM peptide) at 20
M.[1] -
ATP : 10
M (at ).[1] -
Compound Dosing : 10-point dose-response (10
M to 0.1 nM) in DMSO. -
Reaction : Incubate 30 min at 30°C.
-
Detection : Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete ATP. Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal.[1] -
Analysis : Fit data to Sigmoidal Dose-Response (Variable Slope) to extract IC
.
Mechanistic Visualizations
Figure 1: SAR Decision Logic (Methyl vs. Isopropyl)
A decision tree for Medicinal Chemists optimizing this scaffold.
Caption: Workflow for transitioning from N1-Methyl to N1-Isopropyl to resolve metabolic instability while monitoring potency.
Figure 2: GSK-3 Signaling Pathway Context
Understanding the downstream effects of inhibiting GSK-3
Caption: Mechanism of Action: Inhibition of GSK-3
References
-
Witherington, J., et al. (2003).[1][3] 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3).[1][3][4][5] Bioorganic & Medicinal Chemistry Letters.[1][3][4] Link
-
Donaire-Arias, A., et al. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI). Link
-
Li, Y., et al. (2022).[1][6] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link
-
Sleebs, B. E., et al. (2024).[1] Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity.[7] European Journal of Medicinal Chemistry.[7] Link
-
Sigma-Aldrich. Product Specification: 1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.[1]Link
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. media.malariaworld.org [media.malariaworld.org]
Validating 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Purity via LC-MS
A Technical Comparison & Protocol Guide
Executive Summary: The "Hidden" Impurity Challenge
In the development of kinase inhibitors and sGC stimulators, the 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is a critical intermediate. However, its validation presents a specific analytical blind spot that standard HPLC-UV often misses: N-alkylation regioisomerism .
During synthesis, alkylation of the pyrazolo[3,4-b]pyridine core frequently yields a mixture of the desired N1-isopropyl product and the N2-isopropyl impurity. These isomers are:
-
Isobaric: Identical molecular weight (MW).
-
Chromatographically Similar: They often co-elute on standard C18 gradients if pH is not optimized.
-
UV-Silent: Their UV absorption spectra are nearly indistinguishable.
This guide serves as a definitive protocol to validate purity using LC-MS (Liquid Chromatography-Mass Spectrometry) , establishing it as the superior method over NMR (low sensitivity) and HPLC-UV (low specificity) for trace impurity detection.
Part 1: The Analytical Challenge (Regioisomerism)
The core challenge lies in the tautomeric nature of the pyrazole ring. When introducing the isopropyl group, the reaction is governed by steric and electronic factors that can lead to alkylation at either nitrogen position.
Structural Logic of the Impurity
-
Target (N1-Isomer): Thermodynamically favored in many conditions, but kinetic control can shift ratios.
-
Impurity (N2-Isomer): Often forms in 5–15% yields without specific catalysts.
-
Consequence: If the N2 isomer is not quantified, the calculated potency of the drug candidate is erroneous, and toxicity profiles may be compromised.
Diagram 1: The Regioisomer Formation Pathway
This diagram illustrates the divergent synthesis pathway creating the critical impurity.
Caption: Divergent alkylation pathways leading to the target N1 isomer and the isobaric N2 impurity.
Part 2: Method Comparison (Why LC-MS?)
To validate purity to >99.5% (ICH Q3A standards), we must compare the detection capabilities of standard techniques.
Table 1: Comparative Analysis of Validation Methods
| Feature | HPLC-UV (PDA) | 1H-NMR | LC-MS (Single Quad) |
| Primary Detection | Chromophore Absorption (254 nm) | Proton Environment | Mass-to-Charge Ratio (m/z) |
| Regioisomer Specificity | Low. Isomers often co-elute; spectra are identical. | High. Distinct chemical shifts for isopropyl methines. | High. Separates by RT; confirms mass identity. |
| Sensitivity (LOD) | ~0.5% (dependent on extinction coeff.) | ~1-2% (poor for trace impurities) | <0.05% (Trace detection) |
| Throughput | High | Low | High |
| Verdict | Insufficient for specificity. | Good for Structure , bad for Purity. | The Gold Standard for Purity. |
Key Insight: While NMR confirms which isomer you have isolated in bulk, it cannot reliably detect if 0.5% of the other isomer is present. LC-MS bridges this gap.
Part 3: The LC-MS Validation Protocol
This protocol is designed for a Single Quadrupole MS coupled to a UHPLC, utilizing Electrospray Ionization (ESI) .
Reagents & Equipment[1][2]
-
Instrument: Agilent 1290 Infinity II / 6120 Quadrupole or Waters Acquity / QDa.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Standard: >99% pure reference standard of N1-isopropyl isomer (verified by NOE NMR).
Optimized Method Parameters
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5% → 95% B (Linear Ramp)
-
8-10 min: 95% B (Wash)
-
-
MS Source (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 15 V (Low fragmentation to preserve [M+H]+)
-
Scan Range: 100–600 m/z
-
Validation Steps (Self-Validating System)
Step 1: Specificity (The "Spike" Test)
-
Inject the pure Target (N1). Record Retention Time (RT1).
-
Inject the Impurity (N2) if available, or a crude reaction mix. Record RT2.
-
Requirement: Resolution (Rs) between RT1 and RT2 must be > 1.5.
-
Note: The N2 isomer typically elutes earlier on C18 due to higher polarity (less shielding of the dipole).
Step 2: Linearity & Range
-
Prepare a 5-point calibration curve of the Target (0.1 µg/mL to 100 µg/mL).
-
Acceptance: R² > 0.99.
Step 3: Limit of Quantitation (LOQ)
-
Dilute sample until Signal-to-Noise (S/N) is 10:1.
-
This confirms the method can detect the impurity at the 0.05% threshold.
Part 4: Experimental Data (Representative)
The following data illustrates a typical separation profile for this scaffold.
Table 2: Representative LC-MS Data for Crude Reaction Mixture
| Peak ID | Retention Time (min) | m/z (ESI+) | Peak Area % | Identity |
| 1 | 4.2 | 192.1 | 6.5% | Unreacted Core (Starting Material) |
| 2 | 5.8 | 234.2 | 4.2% | N2-Isopropyl Impurity |
| 3 | 6.4 | 234.2 | 88.1% | N1-Isopropyl Target |
| 4 | 7.1 | 250.2 | 1.2% | Oxidation Byproduct (+16 Da) |
Analysis of Data:
-
Peaks 2 and 3 have the same mass (234.2 Da).
-
They are separated by 0.6 minutes.
-
Without MS, Peak 4 (Oxidation) might be confused for a baseline drift.
-
Without LC separation, Peaks 2 and 3 would sum together in a direct-injection MS, hiding the impurity.
Part 5: Workflow Visualization
This diagram details the decision-making logic during the validation process.
Caption: Step-by-step logic flow for LC-MS purity validation, emphasizing the resolution checkpoint.
Part 6: Troubleshooting & Optimization
-
Peak Tailing: The pyridine nitrogen can interact with silanols on the column.
-
Fix: Increase Formic Acid to 0.1% or use Ammonium Formate (10mM) buffer.
-
-
Co-elution of Isomers:
-
Fix: Switch solvent B from Acetonitrile to Methanol. The protic nature of MeOH often changes the selectivity for regioisomers significantly.
-
-
Low Sensitivity:
-
Fix: Ensure the ESI source is in Positive Mode . The basic pyridine nitrogen protonates easily ([M+H]+). Negative mode is generally poor for this scaffold unless the lactam is deprotonated at high pH.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Demonstrates the chemical basis for regioisomer formation). [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals. Mass Spectrometry Reviews. (Foundational text for ESI mechanisms). [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Anticipated Hazard Profile
Based on data from analogous pyrazolo[3,4-b]pyridine compounds, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one should be handled as a hazardous substance with the following potential risks[1]:
-
Acute Oral Toxicity : Harmful if swallowed.
-
Skin Corrosion/Irritation : Causes skin irritation.
-
Serious Eye Damage/Irritation : Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.
These potential hazards necessitate careful handling and strict adherence to the disposal procedures outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in any capacity, including for disposal, the following PPE is mandatory[2][3][4]:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat to protect from incidental skin contact. |
| Respiratory Protection | If handling powders outside of a fume hood where dust may be generated, a NIOSH-approved respirator is advised. |
Step-by-Step Disposal Protocol
The disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one must be managed as hazardous chemical waste, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7][8].
Step 1: Waste Identification and Segregation
-
Do not mix waste streams. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one waste should be collected separately from other chemical waste to prevent potentially hazardous reactions[9].
-
This includes:
-
Pure, unused compound.
-
Contaminated materials (e.g., weighing boats, filter paper, pipette tips).
-
Solutions containing the compound.
-
Empty containers that held the compound.
-
Step 2: Container Selection and Labeling
-
Container Choice : Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate[9]. The original container can be used if it is in good condition[9].
-
Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE"[8][9][10].
-
The label must also include[8][11]:
-
The full chemical name: "1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Laboratories should have a designated Satellite Accumulation Area (SAA) for the collection of hazardous waste[11][12].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[11].
-
Waste containers in the SAA must be kept tightly closed except when adding waste[9][11]. Do not leave funnels in the containers[11].
-
The volume of hazardous waste in an SAA is limited by regulations, typically to 55 gallons of non-acutely hazardous waste[12].
Step 4: Disposal of Empty Containers
-
An "empty" container that held a hazardous chemical may still contain hazardous residue.
-
To be considered non-hazardous, a container that held 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[13].
-
The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container[13].
-
Once triple-rinsed, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste[13].
Step 5: Arranging for Waste Pickup
-
Once the waste container is full (no more than 90% capacity to allow for expansion), or if the accumulation time limit is approaching, arrange for its removal by your institution's Environmental Health and Safety (EHS) department[14].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves submitting a chemical waste collection form[8][9].
Emergency Procedures: Spill and Exposure
A comprehensive emergency response plan should be in place in every laboratory[5][15].
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of respiratory exposure.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid creating dust[16].
-
Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS for assistance.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and associated materials.
Caption: Decision workflow for the disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]
-
Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]
-
Pyrazolo[3,4-b]pyridin-3(2H). (2021, December 15). Retrieved from [Link]
-
(PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions - ResearchGate. (2024, October 7). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. (2025, June 26). Retrieved from [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. (2024, September 6). Retrieved from [Link]
-
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved from [Link]
-
HAZARDOUS. (n.d.). Retrieved from [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
This guide provides essential safety and handling protocols for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling novel chemical entities. In the absence of comprehensive toxicological data for this specific molecule, we will adopt a conservative approach, drawing analogies from structurally related pyrazolopyridine derivatives.
Hazard Analysis: An Evidence-Based Approach
While specific hazard data for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not extensively published, the pyrazolopyridine core is a common scaffold in pharmacologically active agents. Safety data for analogous compounds consistently indicate potential hazards that we must proactively mitigate.
Known Hazards of Structurally Similar Compounds:
-
Skin Irritation: Many pyrazolopyridine derivatives are classified as skin irritants.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4][5]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1][3][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
Given these potential risks, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design. Our approach is guided by the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.
-
Engineering Controls: All handling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, especially the weighing of solids and preparation of solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to designated areas where the compound is stored and handled.[8]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The subsequent sections detail the minimum required PPE.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the minimum requirements for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved (Nitrile) | Safety Goggles & Face Shield | Long-sleeved Lab Coat (cuffs tucked into inner gloves) | N95 Respirator (minimum) |
| Preparing Stock Solutions | Double-gloved (Nitrile) | Safety Goggles & Face Shield | Chemical-resistant Lab Coat or Gown | Not required if in fume hood; available for spills |
| Running Reactions/Analysis | Single Nitrile Gloves | Safety Goggles | Long-sleeved Lab Coat | Not required if in fume hood |
| Handling Waste/Disposal | Chemical-resistant Gloves (e.g., Neoprene, Butyl Rubber) | Safety Goggles & Face Shield | Chemical-resistant Gown or Apron | As needed based on spill/aerosol risk |
Hand Protection: The First Point of Contact
Rationale: The potential for skin irritation and absorption makes glove selection critical. Nitrile gloves provide good resistance to a broad range of chemicals and are a standard for laboratory use.[7] Double-gloving is mandated when handling the neat compound to provide a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[9]
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
When double-gloving, don the inner glove and pull the cuff of the lab coat over it. The outer glove then goes over the lab coat cuff to create a seal.
-
Dispose of contaminated gloves in the designated hazardous waste container.[1]
Eye and Face Protection: Shielding from Splashes and Aerosols
Rationale: Standard safety glasses are insufficient as they do not protect from splashes.[9] Chemical splash goggles that form a seal around the eyes are mandatory. When handling the solid compound or when there is a significant risk of splashing, a full-face shield must be worn over the goggles to protect the entire face.[9][10]
Protocol:
-
Ensure goggles comply with ANSI Z87.1 standards.[11]
-
The face shield should be worn in conjunction with, not as a replacement for, safety goggles.
-
An eyewash station must be immediately accessible in the work area.[2] In case of contact, flush eyes for at least 15 minutes and seek immediate medical attention.[4][5][7]
Body Protection: Preventing Dermal Exposure
Rationale: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[7][12] For procedures with a higher risk of spills, such as handling larger quantities or waste, a chemical-resistant gown or apron provides superior protection.[11]
Protocol:
-
Never wear lab coats outside of the laboratory to prevent cross-contamination.
-
In case of a significant spill on a lab coat, remove it immediately, taking care to avoid contact with the skin.[12]
-
Contaminated lab coats must be professionally laundered or disposed of as hazardous waste.
Respiratory Protection: Mitigating Inhalation Risks
Rationale: While engineering controls (fume hoods) are the primary method for preventing inhalation, respiratory protection is necessary when handling the solid compound outside of a glovebox or during a spill response. A surgical mask offers no protection from chemical dust or vapors.[9] An N95 respirator is the minimum required protection against fine particulates.
Protocol:
-
All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.
-
For large spills or uncontrolled releases, a higher level of protection, such as a full-face respirator with appropriate chemical cartridges, is required.[13][14]
Operational Plans: Donning, Doffing, and Disposal
PPE Donning and Doffing Procedure
The sequence of putting on and removing PPE is critical to prevent self-contamination. The "doffing" or removal process is particularly important.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Spill Management Protocol
A spill of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one must be treated as a hazardous event.
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
All materials contaminated with 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one are considered hazardous waste.
-
Waste Categorization: This compound does not appear on RCRA P- or U-lists, so it would be characterized as hazardous based on its potential irritant properties. All waste should be collected in a dedicated, clearly labeled hazardous waste container.[15]
-
Contaminated Materials: This includes used gloves, disposable lab coats, absorbent materials from spills, and any contaminated labware (e.g., weighing paper, pipette tips).
-
Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][16] Do not pour any solution containing this compound down the drain.[1]
By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental process and contribute to a safer laboratory environment for all.
References
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
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Safety Data Sheet Isopropyl alcohol. TSI. [Link]
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MATERIAL SAFETY DATA SHEET M-COAT J. ME Systeme. [Link]
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Standard Operating Procedure for Isopropyl alcohol. Zaera Research Group, University of California Riverside. [Link]
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Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Pharmaffiliates. [Link]
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Pharmaceutical Waste Management. Merced County. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
